molecular formula C22H21N7O3S B15578521 Masp-2-IN-1

Masp-2-IN-1

货号: B15578521
分子量: 463.5 g/mol
InChI 键: GXRJVYGQDVQTHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Masp-2-IN-1 is a useful research compound. Its molecular formula is C22H21N7O3S and its molecular weight is 463.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H21N7O3S

分子量

463.5 g/mol

IUPAC 名称

N-[[4-(2-amino-1H-imidazol-5-yl)phenyl]methyl]-2-[5-(benzenesulfonamido)pyrimidin-2-yl]acetamide

InChI

InChI=1S/C22H21N7O3S/c23-22-27-14-19(28-22)16-8-6-15(7-9-16)11-26-21(30)10-20-24-12-17(13-25-20)29-33(31,32)18-4-2-1-3-5-18/h1-9,12-14,29H,10-11H2,(H,26,30)(H3,23,27,28)

InChI 键

GXRJVYGQDVQTHK-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

MASP-2-IN-1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of MASP-2-IN-1, a novel small molecule inhibitor of the mannan-binding lectin-associated serine protease-2 (MASP-2). This document collates available preclinical data, outlines relevant experimental methodologies, and visualizes the complex biological pathways involved to support further research and development in the field of complement-mediated diseases.

Core Mechanism of Action

This compound, also identified as Compound 77, is a potent inhibitor targeting MASP-2, a key enzyme in the lectin pathway of the complement system. The lectin pathway is a critical component of the innate immune system, activated by the binding of pattern recognition molecules, such as mannose-binding lectin (MBL) and ficolins, to carbohydrates on the surface of pathogens and altered host cells. Upon activation, MASP-2 cleaves complement components C4 and C2, leading to the formation of the C3 convertase (C4b2a), a central step in the complement cascade. This cascade results in opsonization, inflammation, and the formation of the membrane attack complex, ultimately leading to cell lysis.

By inhibiting MASP-2, this compound effectively blocks the downstream activation of the lectin pathway. This targeted inhibition is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases where excessive complement activation is a key pathological driver.

Quantitative Data Summary

The following table summarizes the available in vitro pharmacological data for this compound. This data provides a snapshot of its potency, selectivity, and initial pharmacokinetic properties.

ParameterValueSpeciesNotes
IC50 vs. MASP-2 11.4 nM-Demonstrates high potency against the primary target.
IC50 vs. MASP-3 13.2 µM-Shows significantly lower potency against the related protease MASP-3, indicating a degree of selectivity.
IC50 vs. hERG 175 µMHumanWeak inhibitory activity against the hERG channel, suggesting a lower risk of cardiac side effects.
Plasma Stability (t1/2) 4.4 hoursMouseIndicates relatively poor stability in mouse plasma, a factor for consideration in in vivo studies.

Signaling Pathway and Inhibition

The lectin pathway of the complement system is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition molecules (PRMs) like MBL and ficolins. This binding leads to the activation of MASP-1, which in turn activates MASP-2. Activated MASP-2 then cleaves C4 and C2 to form the C3 convertase. This compound acts by directly inhibiting the enzymatic activity of MASP-2, thereby halting the progression of this cascade.

MASP2_Signaling_Pathway cluster_Initiation Initiation cluster_Activation Activation & Cleavage cluster_Effector Effector Function cluster_Inhibition Inhibition PAMPs PAMPs / DAMPs PRM PRM (MBL, Ficolin) PAMPs->PRM binds MASP1_zym MASP-1 (zymogen) PRM->MASP1_zym activates MASP1_act MASP-1 (active) MASP1_zym->MASP1_act auto-activation MASP2_zym MASP-2 (zymogen) MASP1_act->MASP2_zym activates MASP2_act MASP-2 (active) MASP2_zym->MASP2_act C4 C4 MASP2_act->C4 cleaves C2 C2 MASP2_act->C2 cleaves C4b C4b C4->C4b C4a C4a C4->C4a C2a C2a C2->C2a C2b C2b C2->C2b C3_convertase C3 Convertase (C4b2a) C4b->C3_convertase C2a->C3_convertase C3 C3 C3_convertase->C3 cleaves C3b C3b C3->C3b Downstream Downstream C3b->Downstream Opsonization, Inflammation, MAC formation MASP2_IN1 This compound MASP2_IN1->MASP2_act inhibits

Caption: The Lectin Pathway of Complement Activation and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not yet publicly available. However, based on standard methodologies in the field, the following protocols are representative of the likely assays conducted.

MASP-2 Enzyme Inhibition Assay (C4 Cleavage)

This assay is designed to measure the ability of an inhibitor to block the enzymatic activity of MASP-2 on its substrate, C4.

  • Plate Coating: 96-well microplates are coated with mannan (B1593421) to facilitate the binding of MBL-MASP complexes.

  • Complex Formation: A source of MBL-MASP complex (e.g., normal human serum or purified proteins) is added to the mannan-coated wells.

  • Inhibitor Incubation: Serial dilutions of this compound are added to the wells and incubated to allow for binding to MASP-2.

  • Substrate Addition: Purified C4 is added to the wells.

  • Cleavage Reaction: The plate is incubated to allow for the cleavage of C4 by active MASP-2, leading to the deposition of C4b on the plate surface.

  • Detection: A labeled antibody specific for C4b is added, followed by a substrate that generates a detectable signal (e.g., colorimetric or fluorometric).

  • Data Analysis: The signal is measured, and the IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.

Plasma Stability Assay

This assay determines the stability of a compound in plasma, providing an early indication of its in vivo half-life.

  • Compound Incubation: this compound is incubated in plasma (e.g., mouse or human) at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic degradation in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The concentration of the remaining this compound in each sample is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of the compound remaining at each time point is plotted, and the half-life (t1/2) is calculated from the degradation rate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a MASP-2 inhibition assay.

MASP2_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay_Steps Assay Steps cluster_Detection Detection & Analysis Plate_Coating Coat 96-well plate with Mannan Add_MASP Add MBL-MASP complex to wells Plate_Coating->Add_MASP Inhibitor_Dilution Prepare serial dilutions of this compound Add_Inhibitor Add this compound dilutions Inhibitor_Dilution->Add_Inhibitor Add_MASP->Add_Inhibitor Incubate_1 Incubate for inhibitor binding Add_Inhibitor->Incubate_1 Add_C4 Add C4 substrate Incubate_1->Add_C4 Incubate_2 Incubate for C4 cleavage and C4b deposition Add_C4->Incubate_2 Add_Antibody Add anti-C4b detection antibody Incubate_2->Add_Antibody Add_Substrate Add detection substrate Add_Antibody->Add_Substrate Read_Plate Measure signal Add_Substrate->Read_Plate Calculate_IC50 Calculate IC50 value Read_Plate->Calculate_IC50

Caption: A generalized experimental workflow for determining the IC50 of a MASP-2 inhibitor.

Concluding Remarks

This compound is a potent and selective small molecule inhibitor of MASP-2 with a clear mechanism of action that involves the direct inhibition of the lectin complement pathway. The available data suggests its potential as a therapeutic agent for complement-mediated diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, safety profile, and pharmacokinetic/pharmacodynamic properties in relevant disease models. This guide serves as a foundational resource for professionals engaged in the ongoing research and development of novel complement-targeting therapies.

The Pivotal Role of MASP-3 in the Complement System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannan-binding lectin-associated serine protease-3 (MASP-3) has emerged from the shadows of its more-studied counterparts, MASP-1 and MASP-2, to reveal itself as a critical initiator of the alternative complement pathway. Initially considered a negative regulator of the lectin pathway, contemporary research has definitively established its primary function as the exclusive activator of pro-factor D (pro-FD) in resting blood, thereby providing a fundamental link between the lectin and alternative pathways.[1] This in-depth technical guide synthesizes current knowledge on MASP-3, detailing its structure, enzymatic activity, and central role in complement activation. Furthermore, it explores its implication in developmental processes, as evidenced by its connection to the rare 3MC syndrome, and highlights its potential as a therapeutic target. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of MASP-3, including quantitative data, detailed experimental protocols, and visual representations of its associated pathways.

Introduction to MASP-3

The complement system is a cornerstone of innate immunity, comprising a network of proteins that act in a cascade to eliminate pathogens and cellular debris.[2][3] Activation of this system occurs through three primary routes: the classical, lectin, and alternative pathways.[2][4] While the classical and lectin pathways are initiated by pattern recognition molecules binding to specific targets, the alternative pathway (AP) is subject to constant low-level activation that can be rapidly amplified on appropriate surfaces.[5][6]

MBL-associated serine proteases (MASPs) are the enzymatic effectors of the lectin pathway.[7][8] The MASP1 gene encodes for both MASP-1 and MASP-3 through alternative splicing.[9][10][11] While structurally similar to MASP-1, MASP-3 possesses a unique serine protease (SP) domain that confers a distinct functional profile.[9] Unlike MASP-1 and MASP-2, MASP-3 does not cleave the canonical complement components C2 and C4.[9][12] For years, its function remained enigmatic, with some studies suggesting a regulatory role through competition with other MASPs for binding to recognition molecules like Mannan-Binding Lectin (MBL) and ficolins.[9][10]

A paradigm shift in our understanding of MASP-3 came with the discovery of its indispensable role in the activation of the alternative pathway.[5] It is now firmly established that MASP-3 is the primary physiological activator of pro-factor D (pro-FD) into its active form, factor D (FD).[1][13][14] Factor D is the rate-limiting enzyme of the AP, and its maturation is a critical checkpoint for AP activation.[15] This discovery has not only clarified the function of MASP-3 but has also revealed a crucial crosstalk between the lectin and alternative pathways.[1]

Beyond its role in immunity, MASP-3 has been implicated in embryonic development. Mutations in the MASP1 gene that specifically affect MASP-3 function are linked to 3MC syndrome, a rare autosomal recessive disorder characterized by a range of developmental abnormalities.[11][16][17][18][19] This underscores the multifaceted biological importance of MASP-3.

Structure and Molecular Characteristics

Human MASP-3 is a single-chain polypeptide of 728 amino acid residues.[9] It shares its N-terminal domains with MASP-1, which are encoded by common exons of the MASP1 gene.[11] These shared domains include:

  • CUB1 (C1r/C1s, Uegf, Bmp1) domain: Involved in binding to pattern recognition molecules.[9]

  • EGF-like (Epidermal Growth Factor-like) domain: [9]

  • CUB2 domain: Also contributes to the interaction with recognition molecules.[9]

  • CCP1 (Complement Control Protein) domain: [9]

  • CCP2 domain: [9]

The C-terminal serine protease (SP) domain is unique to MASP-3 and is what distinguishes its function from MASP-1.[9] In circulation, MASP-3 exists as a homodimer in the presence of calcium.[14] A significant and unusual feature of MASP-3 is that a large proportion, estimated to be over 70%, circulates in an activated form in resting blood, in contrast to MASP-1 and MASP-2 which are predominantly in their zymogen (inactive) forms.[20][21]

Quantitative Data

Table 1: Plasma Concentration of Human MASP-3
ParameterValueReference
Median Plasma Concentration5.0 µg/mL (approx. 50 nM)[22]
Plasma Concentration Range1.8 - 10.6 µg/mL[22]
Table 2: Binding Affinities and Kinetics of MASP-3
InteractionMethodAssociation Rate Constant (ka)Dissociation Rate Constant (kd)Equilibrium Dissociation Constant (KD)Reference
Recombinant Human MASP-3 and MBLSurface Plasmon Resonance--2.6 nM[14]
Recombinant Human MASP-3 and L-ficolinSurface Plasmon Resonance--7.2 nM[14]
MASP-3 SP domain and EcotinSurface Plasmon Resonance1.34 x 10³ M⁻¹s⁻¹8.06 x 10⁻⁴ s⁻¹601 nM[23]

Signaling Pathways and Functional Roles

The Central Role of MASP-3 in Alternative Pathway Activation

The primary and most critical function of MASP-3 is the maturation of pro-factor D. In resting blood, MASP-3 is the exclusive enzyme responsible for cleaving the inactive pro-FD to generate active factor D.[1] This process is essential for the initiation and amplification of the alternative pathway.

Once activated, factor D cleaves factor B (FB) that is bound to C3b [or its hydrolyzed form C3(H₂O)], forming the C3 convertase of the alternative pathway, C3bBb.[6][15] This convertase then cleaves more C3 into C3a and C3b, leading to a powerful amplification loop that is central to the effector functions of the complement system.

MASP3_Alternative_Pathway MASP3 MASP-3 (active) FD Factor D (active) MASP3->FD cleavage proFD Pro-Factor D C3_convertase C3 Convertase (C3bBb) FD->C3_convertase cleavage C3b C3b C3bB C3bB C3b->C3bB FB Factor B FB->C3bB C3a C3a C3_convertase->C3a cleavage C3b_amp C3b C3_convertase->C3b_amp C3 C3 Amplification Amplification Loop C3b_amp->Amplification

MASP-3 mediated activation of the alternative complement pathway.
Interaction with Lectin Pathway Recognition Molecules

MASP-3, like MASP-1, associates with the pattern recognition molecules (PRMs) of the lectin pathway, such as MBL and ficolins.[9][10] This interaction is mediated by the N-terminal CUB domains.[9] While this association is fundamental to the function of MASP-1 and MASP-2 in initiating the lectin pathway cascade upon pathogen recognition, the significance of this complex formation for MASP-3's primary role in pro-FD activation is less clear. It has been proposed that this association helps to retain MASP-3 in circulation.[16]

Role in Developmental Processes and 3MC Syndrome

The discovery that mutations in the MASP1 gene leading to a loss of MASP-3 function cause 3MC syndrome (also known as Carnevale, Mingarelli, Malpuech, and Michels syndromes) has unveiled a previously unknown role for MASP-3 in embryonic development.[11][16][17][18][19] 3MC syndrome is characterized by craniofacial abnormalities, intellectual disability, and other developmental defects.[11][18][19] Interestingly, mutations in the genes for collectin-11 (CL-K1) and collectin-10 (CL-L1), which are also part of the lectin pathway, can also cause 3MC syndrome.[16][17] This suggests a developmental pathway where a complex of MASP-3 with these collectins is crucial, potentially in guiding neural crest cell migration.[16][19]

MASP-3 as a Therapeutic Target

Given its central and upstream role in activating the alternative pathway, MASP-3 has emerged as a highly attractive therapeutic target for a range of complement-mediated diseases.[5] Inhibition of MASP-3 offers a way to selectively block the alternative pathway while preserving the classical pathway, which is important for vaccine-induced immunity and defense against infections.[6] The relatively low systemic concentration and slow clearance of MASP-3 further enhance its appeal as a drug target.[6] Zaltenibart (OMS906), a humanized monoclonal antibody targeting MASP-3, is in clinical development for diseases driven by alternative pathway dysregulation.[6]

Key Experimental Protocols

Pro-Factor D Cleavage Assay

This assay is fundamental to assessing the enzymatic activity of MASP-3.

Objective: To determine the ability of MASP-3 to cleave pro-factor D into its active form.

Methodology:

  • Protein Expression and Purification: Recombinant mouse or human pro-FD and MASP-3 are expressed (e.g., in CHO cells) and purified using affinity chromatography.[7][16]

  • Incubation: Purified pro-FD is incubated with active recombinant MASP-3 in a suitable buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺) at 37°C.[22]

  • Time Course: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes). The reaction is stopped by adding SDS-PAGE loading buffer and heating.

  • Analysis by Western Blot: The samples are run on an SDS-PAGE gel and transferred to a PVDF or nitrocellulose membrane. The membrane is probed with a primary antibody specific for factor D. A secondary HRP-conjugated antibody is then used for detection via chemiluminescence.[9][16]

  • Interpretation: A shift in the molecular weight from pro-FD to the smaller active FD indicates successful cleavage by MASP-3.[16]

ProFD_Cleavage_Workflow start Start reagents Mix: - Purified Pro-Factor D - Active MASP-3 start->reagents incubation Incubate at 37°C reagents->incubation sampling Take aliquots at time points incubation->sampling stop_reaction Stop reaction (add SDS buffer, heat) sampling->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (anti-Factor D) transfer->probing detection Chemiluminescent Detection probing->detection analysis Analyze MW shift detection->analysis

Workflow for the pro-factor D cleavage assay.
C3 Deposition Assay (Alternative Pathway)

This assay measures the functional activity of the alternative pathway, which is dependent on MASP-3-mediated factor D activation.

Objective: To quantify C3b deposition on an activating surface (e.g., zymosan) via the alternative pathway.

Methodology:

  • Plate Coating: A microtiter plate is coated with zymosan.

  • Serum Incubation: Test serum (e.g., from wild-type vs. MASP-3 deficient mice) is diluted in a buffer that chelates Ca²⁺ but contains Mg²⁺ (e.g., TBS/Mg/EGTA) to isolate the alternative pathway. The diluted serum is added to the zymosan-coated wells and incubated.[17]

  • Washing: The plate is washed to remove unbound serum components.

  • Detection: Deposited C3b is detected using a specific primary antibody (e.g., anti-C3b) followed by an HRP-conjugated secondary antibody.

  • Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped.[17]

  • Quantification: The absorbance is read on a plate reader. Lower absorbance in MASP-3 deficient serum compared to wild-type indicates impaired alternative pathway activity.[17]

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the binding constants of MASP-3 with its interaction partners (e.g., MBL, ficolins, inhibitors).

Methodology:

  • Chip Preparation: One interacting partner (the "ligand," e.g., an anti-MASP-3 antibody or MBL) is immobilized on the surface of a sensor chip.[1][4]

  • Analyte Injection: The other interacting partner (the "analyte," e.g., MASP-3) is flowed over the chip surface at various concentrations.[15]

  • Data Acquisition: The binding is monitored in real-time as a change in the refractive index at the chip surface, which is proportional to the mass of analyte bound. This generates a sensorgram (response units vs. time).[4]

  • Kinetic Analysis: The association phase (during analyte injection) and dissociation phase (after injection stops) of the sensorgram are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[4][15]

Conclusion

MASP-3 has transitioned from a poorly understood component of the lectin pathway to a recognized keystone activator of the alternative pathway. Its exclusive role in the maturation of pro-factor D in resting blood fundamentally links two major arms of the complement system. The involvement of MASP-3 in both innate immunity and embryonic development highlights its biological significance. As a highly specific, upstream checkpoint in the alternative pathway, MASP-3 represents a promising target for the development of novel therapeutics for a variety of complement-mediated disorders. Continued research into the intricate mechanisms of MASP-3 activation and its diverse physiological roles will undoubtedly open new avenues for both basic science and clinical applications.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of MASP-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannan-binding lectin-associated serine protease-2 (MASP-2) is a critical enzyme in the lectin pathway of the complement system, a key component of the innate immune response. Dysregulation of the lectin pathway has been implicated in a variety of inflammatory and autoimmune diseases. Consequently, MASP-2 has emerged as a promising therapeutic target for the development of novel inhibitors. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of MASP-2 inhibitors.

The lectin pathway is initiated by the binding of pattern recognition molecules (PRMs), such as mannan-binding lectin (MBL) and ficolins, to carbohydrate patterns on the surface of pathogens or altered host cells. This binding leads to the autoactivation of MASP-2.[1] Activated MASP-2 then cleaves complement components C4 and C2 to form the C3 convertase (C4b2a), a central step in the complement cascade.[1][2][3][4] This ultimately results in opsonization, inflammation, and the formation of the membrane attack complex (MAC), leading to cell lysis.

MASP-2 Signaling Pathway

The following diagram illustrates the central role of MASP-2 in the lectin pathway of complement activation.

MASP2_Signaling_Pathway cluster_Initiation Initiation cluster_Activation Activation cluster_Amplification Amplification cluster_Downstream Downstream Effects PRM PRMs (MBL, Ficolins) MASP1 MASP-1 PRM->MASP1 activates Pathogen Pathogen Associated Molecular Patterns (PAMPs) Pathogen->PRM binds to MASP2_zymogen pro-MASP-2 MASP1->MASP2_zymogen activates MASP2_active MASP-2 (active) MASP2_zymogen->MASP2_active C4 C4 MASP2_active->C4 cleaves C2 C2 MASP2_active->C2 cleaves C4a C4a (Anaphylatoxin) C4->C4a C4b C4b C4->C4b C2a C2a C2->C2a C2b C2b C2->C2b C3_convertase C3 Convertase (C4b2a) C4b->C3_convertase C2a->C3_convertase C3 C3 C3_convertase->C3 cleaves C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b C5_convertase C5 Convertase C3b->C5_convertase MAC Membrane Attack Complex (C5b-9) Cell Lysis C5_convertase->MAC

Caption: MASP-2 signaling pathway in the lectin branch of the complement system.

Quantitative Data Summary of MASP-2 Inhibitors

The following table summarizes key in vitro data for selected MASP-2 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

InhibitorTargetAssay TypeIC50 (nM)KD (nM)Reference
NarsoplimabHuman MASP-2Lectin Pathway Functional Assay (C5b-9)~1-[5]
NarsoplimabHuman MASP-2Lectin Pathway Functional Assay (90% serum)~3.4-[5]
NarsoplimabCynomolgus Monkey MASP-2Lectin Pathway Functional Assay (90% serum)~33-[5]
NarsoplimabHuman MASP-2ELISA (binding to zymogen)-0.062[5][6]
NarsoplimabHuman MASP-2ELISA (binding to active form)-0.089[5]
NarsoplimabHuman MASP-2Surface Plasmon Resonance-0.073[5][6]
SGMI-2MASP-2Wieslab Lectin Pathway Assay~66-[1]
TFMI-2aMASP-2Wieslab Lectin Pathway Assay35-384-[7]
TFMI-2bMASP-2Wieslab Lectin Pathway Assay35-384-[7]
TFMI-2cMASP-2Wieslab Lectin Pathway Assay35-384-[7]
TFMI-2sMASP-2C4 Deposition Assay423-3574-[7]

Experimental Protocols

Protocol 1: Lectin Pathway-Specific C4 Deposition Assay

This enzyme-linked immunosorbent assay (ELISA)-based method is designed to measure the inhibitory effect of a compound on MASP-2-mediated C4 deposition.

Principle:

The assay is performed on a microtiter plate coated with a ligand for a pattern recognition molecule, such as mannan (B1593421) for MBL. Incubation with a serum sample allows the MBL-MASP-2 complex to bind and become activated. Activated MASP-2 cleaves C4, and the resulting C4b fragment is deposited on the plate. The amount of deposited C4b is then quantified using a specific antibody. The inhibitory potential of a test compound is determined by its ability to reduce C4b deposition.

Materials:

  • 96-well microtiter plates (e.g., Maxisorp)

  • Mannan from Saccharomyces cerevisiae

  • Bovine Serum Albumin (BSA)

  • Normal Human Serum (NHS)

  • Test inhibitor (e.g., Masp-2-IN-1)

  • C4-depleted serum (for controls)

  • Anti-C4 antibody (e.g., polyclonal goat anti-human C4)

  • HRP-conjugated secondary antibody (e.g., rabbit anti-goat IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Dilution buffer (e.g., Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺, GVB++)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of mannan solution (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Inhibitor and Serum Incubation:

    • Prepare serial dilutions of the test inhibitor in a suitable buffer.

    • In a separate plate, pre-incubate the diluted inhibitor with diluted NHS (e.g., 1:100 in GVB++) for 30 minutes at 37°C.

  • Complement Activation:

    • Transfer 100 µL of the inhibitor/serum mixture to the mannan-coated plate.

    • Incubate for 1 hour at 37°C to allow for complement activation and C4 deposition.

  • Detection of C4b Deposition:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted anti-C4 antibody to each well and incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with C4-depleted serum).

    • Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro assessment of a MASP-2 inhibitor.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Plate_Coating Coat Plate with Mannan Blocking Block Plate with BSA Plate_Coating->Blocking Activation Add Mixture to Plate for Complement Activation Blocking->Activation Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Pre_incubation Pre-incubate Inhibitor with Serum Inhibitor_Dilution->Pre_incubation Serum_Preparation Prepare Diluted Normal Human Serum Serum_Preparation->Pre_incubation Pre_incubation->Activation Detection_Ab1 Add Primary Antibody (Anti-C4) Activation->Detection_Ab1 Detection_Ab2 Add Secondary Antibody (HRP-conjugated) Detection_Ab1->Detection_Ab2 Development Add TMB Substrate and Stop Solution Detection_Ab2->Development Readout Measure Absorbance at 450 nm Development->Readout Data_Analysis Calculate IC50 Readout->Data_Analysis

Caption: General experimental workflow for a MASP-2 inhibitor in vitro assay.

Concluding Remarks

The protocols and data presented here provide a robust framework for the in vitro characterization of MASP-2 inhibitors. Consistent and reproducible data generation is crucial for the successful development of novel therapeutics targeting the lectin pathway. Researchers should optimize assay conditions based on their specific reagents and experimental goals. The use of appropriate controls, including positive and negative controls for inhibition and complement activation, is essential for data validation. Further characterization of promising inhibitors may involve assessing their effects on other complement pathways to determine selectivity and exploring their mechanism of action through kinetic studies.

References

Application Notes and Protocols for MASP-2 Inhibition in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage in various clinical conditions, including myocardial infarction, stroke, and organ transplantation. A key contributor to the inflammatory cascade in IRI is the activation of the complement system, particularly through the lectin pathway. Mannan-binding lectin-associated serine protease-2 (MASP-2) is a critical enzyme in this pathway, making it a prime therapeutic target.[1] Inhibition of MASP-2 has been shown to be protective in several animal models of IRI.[1]

These application notes provide an overview of the role of MASP-2 in IRI and detail protocols for evaluating MASP-2 inhibitors in relevant mouse models. While the focus is on the principles of MASP-2 inhibition, specific data for a compound designated as Masp-2-IN-1 is included where available from preclinical data.

This compound: A Potent Inhibitor of MASP-2

The Role of MASP-2 in Ischemia-Reperfusion Injury: Signaling Pathway

During ischemia-reperfusion, damaged cells present altered molecular patterns on their surfaces, which are recognized by pattern recognition molecules of the lectin pathway, such as mannan-binding lectin (MBL). This recognition leads to the activation of MASP-2. Activated MASP-2 then cleaves complement components C4 and C2, initiating a cascade that results in the formation of C3 convertase, opsonization, inflammation, and ultimately, cell death through the formation of the membrane attack complex (MAC).[1]

MASP2_Pathway cluster_Initiation Initiation Phase cluster_Activation Lectin Pathway Activation cluster_Amplification Complement Cascade cluster_Outcome Cellular Consequences Ischemia_Reperfusion Ischemia-Reperfusion Injury DAMPs Damage-Associated Molecular Patterns (DAMPs) Ischemia_Reperfusion->DAMPs exposes MBL Mannan-Binding Lectin (MBL) & other PRMs DAMPs->MBL binds to MASP1 MASP-1 MBL->MASP1 activates MASP2_zymogen Pro-MASP-2 MASP1->MASP2_zymogen cleaves MASP2_active Active MASP-2 MASP2_zymogen->MASP2_active C4 C4 MASP2_active->C4 cleaves C2 C2 MASP2_active->C2 cleaves Masp2_IN_1 This compound Masp2_IN_1->MASP2_active inhibits C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 cleaves C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b Inflammation Inflammation C3a->Inflammation Terminal_Pathway Terminal Pathway (C5b-9 / MAC) C3b->Terminal_Pathway Cell_Lysis Cell Lysis Terminal_Pathway->Cell_Lysis Tissue_Damage Tissue Damage Inflammation->Tissue_Damage Cell_Lysis->Tissue_Damage

Caption: MASP-2 signaling cascade in ischemia-reperfusion injury.

Quantitative Data from Preclinical Ischemia-Reperfusion Injury Models

The following tables summarize the protective effects of MASP-2 inhibition or deficiency in various IRI models. These data highlight the potential therapeutic benefits of targeting MASP-2.

Table 1: Myocardial Ischemia-Reperfusion Injury

Model OrganismInterventionIschemia TimeReperfusion TimeKey FindingsReference
Mouse (C57BL/6)MASP-2 deficient (MASP-2-/-)30 min120 minSignificantly smaller infarct volumes compared to wild-type.[3]
Mouse (C57BL/6)Anti-MASP-2 mAb (AbD04211) 1.0 mg/kg i.p.Not specifiedNot specifiedInfarcts were significantly smaller in the antibody-treated group (15% ± 1.0%) compared to control (26.1% ± 1.9%).[4]

Table 2: Renal Ischemia-Reperfusion Injury

Model OrganismInterventionIschemia TimeReperfusion TimeKey FindingsReference
Mouse (C57BL/6)MASP-2 deficient (WT graft into MASP-2-/- recipient)30 min cold, 40 min warm6 daysSignificantly better kidney function and less C3 deposition.Not specified
Mouse (C57BL/6)EVO24L (MASP-2 inhibitor) 600 mg/kg i.p. pre-ischemia, 300 mg/kg i.v. post-reperfusion22 min24 hoursImproved renal function, reduced tubular injury and inflammation.Not specified

Table 3: Gastrointestinal Ischemia-Reperfusion Injury

Model OrganismInterventionIschemia TimeReperfusion TimeKey FindingsReference
Mouse (C57BL/6)MASP-2 deficient (MASP-2-/-)40 min3 hoursSignificant reduction in tissue damage (pathology score: 4 ± 1 vs. 11 ± 3 in wild-type).[5]
Mouse (C57BL/6)Anti-MASP-2 mAb (AbyD 04211) 1 mg/kg i.p.40 min3 hoursTissue damage reduced more than twofold compared to control antibody (pathology score: 8 ± 2 vs. 17 ± 2).[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

Murine Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes the surgical induction of myocardial injury in mice through transient occlusion of the left anterior descending (LAD) coronary artery.[6]

Materials:

  • Anesthesia (e.g., pentobarbital (B6593769), isoflurane)

  • Heating pad

  • Surgical microscope

  • Rodent ventilator

  • ECG monitor

  • Surgical instruments (forceps, scissors, needle holders)

  • Sutures (6-0, 7-0, 8-0 silk)

  • PE-50 tubing

Procedure:

  • Anesthetize the mouse (e.g., pentobarbital 50 mg/kg, IP) and place it in a supine position on a heating pad.[6]

  • Shave and disinfect the ventral neck and left parasternal region.

  • Perform endotracheal intubation and connect the mouse to a rodent ventilator.[6]

  • Attach ECG leads for monitoring.

  • Perform a left thoracotomy to expose the heart.

  • Using an 8-0 silk suture, ligate the LAD coronary artery. For ischemia-reperfusion, a small piece of PE-50 tubing can be placed between the suture and the artery to allow for later release.[6]

  • Confirm ischemia by observing paling of the ventricular wall and changes in the ECG.

  • After the desired ischemic period (e.g., 30 minutes), remove the ligature to allow for reperfusion.

  • Close the chest cavity in layers.

  • Wean the mouse from the ventilator and allow it to recover.

Murine Model of Renal Ischemia-Reperfusion Injury

This protocol details the induction of renal IRI in mice via clamping of the renal pedicle.[7][8]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad

  • Surgical microscope

  • Micro-aneurysm clips or vascular clamps

  • Surgical instruments

  • Sutures or wound clips

  • Sterile saline

Procedure:

  • Anesthetize the mouse and maintain its body temperature with a heating pad.

  • Make a midline or flank incision to expose the kidney(s).

  • Carefully dissect the renal pedicle, which contains the renal artery and vein.

  • Occlude the renal pedicle with a micro-aneurysm clip for the desired duration of ischemia (e.g., 22-30 minutes). Ischemia is confirmed by a change in kidney color to a darker shade.[7]

  • After the ischemic period, remove the clip to initiate reperfusion, which is indicated by the return of the kidney's reddish color.[7]

  • If performing a unilateral injury model, the contralateral kidney may be removed (nephrectomy).

  • Administer warmed sterile saline intraperitoneally to replenish fluids.[7]

  • Close the incision using sutures or wound clips.

  • Provide post-operative care, including analgesia and monitoring.

Experimental_Workflow cluster_Pre_Ischemia Pre-Ischemia cluster_Ischemia Ischemia Induction cluster_Reperfusion Reperfusion cluster_Post_Reperfusion Post-Reperfusion Analysis Animal_Prep Animal Preparation (Anesthesia, Monitoring) Inhibitor_Admin Administer MASP-2 Inhibitor or Vehicle (Control) Animal_Prep->Inhibitor_Admin Surgical_Exposure Surgical Exposure of Target Organ (Heart/Kidney) Inhibitor_Admin->Surgical_Exposure Vessel_Occlusion Vessel Occlusion (e.g., LAD Ligation or Renal Pedicle Clamping) Surgical_Exposure->Vessel_Occlusion Release_Occlusion Release of Occlusion Vessel_Occlusion->Release_Occlusion After defined ischemia time Wound_Closure Wound Closure and Post-operative Care Release_Occlusion->Wound_Closure Endpoint_Analysis Endpoint Analysis (e.g., 24h, 48h, 7 days) Wound_Closure->Endpoint_Analysis Tissue_Harvest Tissue Harvesting (Heart, Kidney) Endpoint_Analysis->Tissue_Harvest Blood_Sampling Blood Sampling Endpoint_Analysis->Blood_Sampling Histological_Analysis Histological Analysis (Infarct Size, Tubular Injury Score) Tissue_Harvest->Histological_Analysis Functional_Assessment Functional Assessment (e.g., Echocardiography, Serum Creatinine/BUN) Blood_Sampling->Functional_Assessment

Caption: Generalized experimental workflow for evaluating MASP-2 inhibitors.

Conclusion

The available data strongly suggest that inhibition of MASP-2 is a promising therapeutic strategy for mitigating ischemia-reperfusion injury across various organs. While in vivo efficacy data for this compound in IRI models is currently lacking, likely due to its pharmacokinetic properties, the compound's potent in vitro inhibition of MASP-2 warrants further investigation, potentially through structural modifications to improve its in vivo stability. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of MASP-2 inhibition in preclinical models of ischemia-reperfusion injury.

References

Application Notes and Protocols for MASP-2 Inhibition in Traumatic Brain Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) is a significant cause of death and disability worldwide, characterized by a complex secondary injury cascade involving neuroinflammation. The complement system, a key component of the innate immune response, has been identified as a critical contributor to this secondary damage. Specifically, the lectin pathway of complement activation, and its key effector enzyme, Mannan-binding lectin-associated serine protease-2 (MASP-2), have emerged as promising therapeutic targets to mitigate the damaging neuroinflammatory sequelae of TBI.[1][2][3]

Elevated levels of MASP-2 in both serum and brain tissue have been associated with injury severity and poor outcomes in TBI patients.[1][4] Preclinical studies using genetic knockout of the MASP-2 gene and therapeutic administration of a MASP-2 inhibitory antibody have demonstrated significant neuroprotective effects in mouse models of TBI.[2][3][5] These interventions have been shown to reduce sensorimotor and cognitive deficits, decrease lesion size, and preserve neuronal density.[1][3][5]

This document provides detailed application notes and protocols for researchers investigating the role of MASP-2 in TBI, with a focus on the use of the small molecule inhibitor, Masp-2-IN-1 . While direct studies utilizing this compound in TBI models have not yet been published, this guide provides a comprehensive framework based on existing research with other MASP-2 inhibitors to facilitate the design and execution of such experiments.

The Lectin Pathway in Traumatic Brain Injury

Following a traumatic brain injury, damaged cells and exposed altered self-structures can trigger the activation of the lectin pathway.[6] Pattern recognition molecules (PRMs) such as Mannan-Binding Lectin (MBL) and ficolins bind to these structures, leading to the auto-activation of MASP-2. Activated MASP-2 then cleaves complement components C4 and C2, initiating the complement cascade, which culminates in the formation of the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins. This cascade contributes to neuronal cell death, breakdown of the blood-brain barrier, and sustained neuroinflammation.

Lectin_Pathway_in_TBI cluster_Initiation Initiation cluster_Activation Activation cluster_Amplification Amplification & Effector Functions cluster_Inhibition Therapeutic Inhibition TBI Traumatic Brain Injury DAMPs Damage-Associated Molecular Patterns (DAMPs) TBI->DAMPs PRMs Pattern Recognition Molecules (MBL, Ficolins) DAMPs->PRMs bind to MASP2_inactive Inactive MASP-2 PRMs->MASP2_inactive recruit MASP2_active Active MASP-2 MASP2_inactive->MASP2_active auto-activates C4 C4 MASP2_active->C4 cleaves C2 C2 MASP2_active->C2 cleaves C4bC2a C3 Convertase (C4bC2a) C4->C4bC2a C2->C4bC2a C3 C3 C4bC2a->C3 cleaves C3a C3a (Pro-inflammatory) C3->C3a C3b C3b (Opsonization) C3->C3b Neuroinflammation Neuroinflammation & Neuronal Injury C3a->Neuroinflammation MAC Membrane Attack Complex (MAC) C3b->MAC MAC->Neuroinflammation Masp2_IN_1 This compound Masp2_IN_1->MASP2_active inhibits

Caption: Lectin Pathway Signaling in TBI and the Point of Intervention for this compound.

Quantitative Data from MASP-2 Inhibition Studies in TBI Models

The following tables summarize key quantitative findings from studies investigating the effects of MASP-2 inhibition in mouse models of TBI. These data are derived from studies using either genetic knockout of the MASP-2 gene (Masp2-/-) or an inhibitory anti-MASP-2 antibody.

Table 1: Behavioral Outcomes Following MASP-2 Inhibition in TBI Mice

Treatment/GenotypeBehavioral TestTime PointOutcome MeasureResult vs. Control
Masp2-/-Neuroscore3 weeks post-TBISensorimotor deficit reduction33% improvement
Masp2-/-Neuroscore4 weeks post-TBISensorimotor deficit reduction36% improvement
Anti-MASP-2 AntibodyBarnes Maze5 weeks post-TBICognitive deficit ameliorationSignificant improvement
Anti-MASP-2 AntibodyNeuroscore1-4 weeks post-TBISensorimotor recoverySignificantly better recovery

Table 2: Histological and Pathological Outcomes Following MASP-2 Inhibition in TBI Mice

Treatment/GenotypeOutcome MeasureTime PointResult vs. Control
Masp2-/-Neuronal Density (Lesioned Cortex)6 weeks post-TBI31.5% increase in neuronal density
Anti-MASP-2 AntibodyLesion Volume6 weeks post-TBISignificantly reduced lesion size

Experimental Protocols

The following are detailed methodologies for key experiments cited in MASP-2 inhibition studies in TBI.

Controlled Cortical Impact (CCI) Model of TBI in Mice

The CCI model is a widely used and clinically relevant model of TBI.

Materials:

  • Adult male C57BL/6J mice (or other appropriate strain)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • CCI device (e.g., electromagnetic impactor)

  • Surgical tools (scalpel, drill, etc.)

  • Suture materials

  • Heating pad

Procedure:

  • Anesthetize the mouse and mount it in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.

  • Make a midline incision on the scalp to expose the skull.

  • Perform a craniotomy (typically 4-5 mm in diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.

  • Position the CCI device perpendicular to the cortical surface.

  • Induce the injury by rapidly depressing the impactor tip onto the exposed cortex. Injury parameters (e.g., impact velocity, depth, and duration) should be consistent across all animals.

  • Following the impact, remove the device, and suture the scalp incision.

  • Allow the animal to recover from anesthesia on a heating pad before returning it to its home cage.

  • Administer post-operative analgesics as per institutional guidelines.

Behavioral Assessments

1. Neuroscore (for Sensorimotor Deficits)

This is a composite score that assesses multiple aspects of motor function.

Procedure:

  • Assess animals at regular intervals (e.g., weekly) post-TBI.

  • The scoring is typically based on a scale that evaluates forelimb and hindlimb function, and reflexes. A common scoring system is as follows:

    • Forelimb flexion: 0 (normal extension) to 4 (severe flexion).

    • Hindlimb placement: 0 (normal) to 4 (severe deficit).

    • Beam walk performance: Scored based on the ability to traverse a narrow beam, including the number of foot slips.

  • A higher total neuroscore indicates a more severe deficit.

2. Barnes Maze (for Cognitive Deficits)

This test assesses spatial learning and memory.

Procedure:

  • The apparatus consists of a circular platform with holes around the circumference, one of which leads to an escape box.

  • Acquisition Phase: Place the mouse in the center of the maze and allow it to explore and find the escape box. The latency to find the escape box and the number of errors (poking into non-escape holes) are recorded. This is typically done over several days with multiple trials per day.

  • Probe Trial: After the acquisition phase, remove the escape box and place the mouse on the maze for a set duration (e.g., 90 seconds). The time spent in the target quadrant (where the escape box was located) is measured as an indicator of memory retention.

Histological Analysis

1. Lesion Volume Assessment

Procedure:

  • At the designated endpoint (e.g., 6 weeks post-TBI), perfuse the animals with saline followed by 4% paraformaldehyde.

  • Harvest the brains and post-fix them in 4% paraformaldehyde.

  • Cryoprotect the brains in a sucrose (B13894) solution.

  • Section the brains coronally on a cryostat.

  • Mount the sections on slides and stain with a suitable stain (e.g., Cresyl violet) to visualize the tissue.

  • Capture images of the stained sections.

  • The lesion area in each section is traced and quantified using image analysis software.

  • Lesion volume is calculated by integrating the lesion areas across all sections, taking into account the section thickness and interval.

2. Neuronal Density Quantification

Procedure:

  • Use brain sections prepared as described above.

  • Perform immunohistochemistry for a neuronal marker (e.g., NeuN).

  • Capture high-magnification images of the peri-lesional cortex.

  • Count the number of NeuN-positive cells within a defined region of interest (ROI) using image analysis software.

  • Neuronal density is expressed as the number of neurons per unit area.

Hypothetical Application Protocol for this compound in TBI Research

Disclaimer: The following protocol is a hypothetical framework for the use of this compound in a mouse model of TBI. It is based on the known properties of the compound and established methodologies from studies with other MASP-2 inhibitors. Researchers should perform dose-response and pharmacokinetic studies to determine the optimal experimental conditions.

This compound Properties:

  • Inhibitor Type: Small molecule inhibitor of MASP-2.

  • IC50: 11.4 nM for MASP-2.

  • Solubility: Soluble in DMSO.

Experimental Design:

Experimental_Workflow cluster_Pre_Injury Pre-Injury Phase cluster_Injury Injury & Treatment Phase cluster_Post_Injury Post-Injury Evaluation Animal_Acclimation Animal Acclimation & Baseline Behavioral Testing TBI_Induction TBI Induction (CCI Model) Animal_Acclimation->TBI_Induction Treatment_Groups Treatment Groups: - Vehicle Control - this compound (various doses) - Sham Control TBI_Induction->Treatment_Groups Randomized Assignment Behavioral_Testing Weekly Behavioral Testing (Neuroscore, Beam Walk) Treatment_Groups->Behavioral_Testing Cognitive_Testing Cognitive Testing (Barnes Maze) (e.g., at 4-5 weeks) Behavioral_Testing->Cognitive_Testing Endpoint Endpoint (e.g., 6 weeks) Cognitive_Testing->Endpoint Histology Histological Analysis: - Lesion Volume - Neuronal Density - Neuroinflammation Markers Endpoint->Histology

Caption: Experimental Workflow for Evaluating this compound in a TBI Model.

Materials:

  • This compound (MedchemExpress, Cat. No. HY-139634)

  • Vehicle (e.g., DMSO, saline with a solubilizing agent like Tween 80)

  • Mice subjected to CCI as described above.

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in DMSO to create a stock solution.

    • For administration, dilute the stock solution in a suitable vehicle (e.g., saline with 0.5% Tween 80) to the desired final concentration. Prepare fresh dosing solutions daily.

  • Dosing Regimen:

    • Based on studies with an anti-MASP-2 antibody, a clinically relevant treatment window is shortly after the initial injury.[2]

    • Proposed Dosing Schedule: Administer the first dose of this compound (or vehicle) at 4 hours post-TBI, followed by a second dose at 24 hours post-TBI.

    • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in mice.

    • Dosage: A dose-response study is recommended. Start with a range of doses based on the compound's in vitro potency and pharmacokinetic properties.

  • Experimental Groups:

    • Group 1: Sham + Vehicle: Animals undergo surgery without the CCI impact and receive the vehicle.

    • Group 2: TBI + Vehicle: Animals undergo CCI and receive the vehicle.

    • Group 3: TBI + this compound (Low Dose): Animals undergo CCI and receive a low dose of this compound.

    • Group 4: TBI + this compound (High Dose): Animals undergo CCI and receive a high dose of this compound.

  • Outcome Measures:

    • Behavioral Assessments: Perform weekly neuroscore and beam walk tests for 4-5 weeks post-TBI. Conduct the Barnes maze test at the end of the behavioral testing period to assess cognitive function.

    • Histological Analysis: At the study endpoint (e.g., 6 weeks post-TBI), perform histological analyses for lesion volume and neuronal density as described above. Additionally, immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) can provide further insights into the mechanism of action.

    • Pharmacodynamic Assessment: To confirm target engagement, plasma samples can be collected at various time points after dosing to measure the activity of the lectin pathway using a C4b deposition assay.

Conclusion

The inhibition of MASP-2 represents a promising therapeutic strategy for mitigating the secondary injury cascade following TBI. The protocols and data presented here provide a comprehensive guide for researchers investigating this pathway. While this compound is a valuable tool for such investigations, it is crucial to conduct thorough preliminary studies to establish its efficacy and optimal dosing in in vivo models of traumatic brain injury. The provided hypothetical protocol serves as a starting point for the development of robust experimental designs aimed at further elucidating the therapeutic potential of MASP-2 inhibition in TBI.

References

Application Notes and Protocols: Lectin Pathway Functional Assay with Masp-2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The complement system is a critical component of the innate immune system, providing a first line of defense against pathogens and cellular debris.[1][2] It can be activated through three distinct pathways: the classical, alternative, and lectin pathways.[3][4][5] The lectin pathway is initiated by the binding of pattern recognition molecules (PRMs), such as mannose-binding lectin (MBL) and ficolins, to specific carbohydrate patterns on the surface of microorganisms and damaged host cells.[4][6][7] This recognition triggers a cascade of enzymatic reactions mediated by MBL-associated serine proteases (MASPs).[8][9]

Mannan-binding lectin-associated serine protease-2 (MASP-2) is the key effector enzyme of the lectin pathway.[10][11] Upon activation of the pathway, MASP-1 activates MASP-2, which then cleaves complement components C4 and C2.[12][13][14] This cleavage leads to the formation of the C3 convertase (C4b2a), a central step that converges with the classical pathway.[4][9] The C3 convertase then cleaves C3, initiating a downstream amplification loop that culminates in the formation of the membrane attack complex (MAC), opsonization, and inflammation.[3][4]

Given its crucial role in initiating the lectin pathway cascade, MASP-2 has emerged as a significant therapeutic target for a variety of inflammatory and autoimmune diseases where the lectin pathway is implicated in the pathophysiology.[11][15] Inhibition of MASP-2 offers a selective approach to modulating the complement system, potentially leaving the antibody-dependent classical pathway and the alternative pathway intact for normal immune function.[15][16]

Masp-2-IN-1 is a small molecule inhibitor of MASP-2. It serves as a valuable research tool for investigating the role of the lectin pathway in various disease models and for the development of novel therapeutics. These application notes provide a detailed protocol for a lectin pathway functional assay using this compound to assess its inhibitory activity.

Signaling Pathway and Experimental Workflow

Lectin Pathway Signaling Cascade

Lectin_Pathway cluster_Initiation Initiation cluster_Activation Activation cluster_Amplification Amplification & Effector Function PRM MBL/Ficolin MASP1 MASP-1 (zymogen) PRM->MASP1 binds MASP2 MASP-2 (zymogen) PRM->MASP2 binds act_MASP1 Activated MASP-1 MASP1->act_MASP1 auto-activates act_MASP2 Activated MASP-2 MASP2->act_MASP2 auto-activates act_MASP1->MASP2 cleaves to activate C4 C4 act_MASP2->C4 cleaves C2 C2 act_MASP2->C2 cleaves C4b C4b C4->C4b C4a C4a C4->C4a C2a C2a C2->C2a C2b C2b C2->C2b C3_convertase C3 Convertase (C4b2a) C4b->C3_convertase C2a->C3_convertase C3 C3 C3_convertase->C3 cleaves C5_convertase C5 Convertase (C4b2a3b) C3_convertase->C5_convertase C3b C3b C3->C3b C3a C3a C3->C3a C3b->C5_convertase C5 C5 C5_convertase->C5 cleaves C5b C5b C5->C5b C5a C5a C5->C5a MAC Membrane Attack Complex (C5b-9) C5b->MAC initiates formation of Masp2_IN_1 This compound Masp2_IN_1->act_MASP2 inhibits

Caption: The Lectin Pathway of the Complement System.

Experimental Workflow: Lectin Pathway Functional Assay

Experimental_Workflow start Start plate_prep Coat microplate wells with Mannan start->plate_prep blocking Block non-specific binding sites plate_prep->blocking add_serum Add diluted serum (source of complement proteins) blocking->add_serum add_inhibitor Add this compound (or vehicle control) add_serum->add_inhibitor incubation_activation Incubate to allow complement activation add_inhibitor->incubation_activation wash1 Wash to remove unbound components incubation_activation->wash1 add_detection_ab Add primary antibody against a complement component (e.g., C3b, C4d, or C5b-9) wash1->add_detection_ab incubation_primary_ab Incubate with primary antibody add_detection_ab->incubation_primary_ab wash2 Wash to remove unbound primary antibody incubation_primary_ab->wash2 add_secondary_ab Add enzyme-conjugated secondary antibody wash2->add_secondary_ab incubation_secondary_ab Incubate with secondary antibody add_secondary_ab->incubation_secondary_ab wash3 Wash to remove unbound secondary antibody incubation_secondary_ab->wash3 add_substrate Add substrate for the enzyme wash3->add_substrate incubation_substrate Incubate to allow color development add_substrate->incubation_substrate stop_reaction Stop the reaction incubation_substrate->stop_reaction read_plate Read absorbance on a plate reader stop_reaction->read_plate end End read_plate->end

References

Application Notes and Protocols for Masp-2-IN-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masp-2-IN-1 is a small molecule inhibitor of Mannan-binding lectin-associated serine protease-2 (MASP-2), a key enzyme in the lectin pathway of the complement system.[1] The lectin pathway is a critical component of the innate immune response, recognizing pathogen-associated molecular patterns and initiating an inflammatory cascade.[2][3] Dysregulation of this pathway has been implicated in various inflammatory and autoimmune diseases. MASP-2, in concert with MASP-1, cleaves complement components C4 and C2 to form the C3 convertase, C4b2a, a central step in complement activation.[2][3][4][5][6] Inhibition of MASP-2 presents a promising therapeutic strategy for mitigating the pathological effects of excessive lectin pathway activation.[6][7][8]

These application notes provide a comprehensive overview and a general protocol for the in vivo evaluation of this compound in a mouse model. While specific dosing for this compound in vivo has not been extensively published, this document leverages data from studies on other MASP-2 inhibitors, particularly monoclonal antibodies, to provide a framework for experimental design.

Data Presentation

In Vitro Activity of this compound
ParameterValueReference
TargetMASP-2[1]
IC50 (MASP-2)11.4 nM[1]
IC50 (MASP-3)13.2 µM[1]
Plasma Stability (Mouse)t1/2 = 4.4 hours[1]
Representative In Vivo Dosing of MASP-2 Inhibitors in Mice

The following table summarizes dosing information from studies using anti-MASP-2 monoclonal antibodies in mouse models, which can serve as a reference for designing studies with this compound.

InhibitorMouse StrainDose RangeRoute of AdministrationKey FindingsReference
Anti-MASP-2 mAb (AbD04211)C57BL/60.06 - 2.0 mg/kgIntraperitoneal (i.p.)1.0 mg/kg effectively inhibited lectin pathway-dependent C4 deposition for up to one week.[9]
Anti-MASP-2 mAb (HG-4)Not Specified10 mg/kgIntraperitoneal (i.p.)Administered 4 and 24 hours post-traumatic brain injury.[10]
Anti-MASP-2 mAb (AbyD 04211)C57BL/6J1 mg/kgIntraperitoneal (i.p.)Provided protection from gastrointestinal ischemia/reperfusion injury.[11]

Signaling Pathway

The lectin pathway is initiated by the binding of pattern recognition molecules (PRMs) such as mannan-binding lectin (MBL) or ficolins to carbohydrates on the surface of pathogens or damaged cells. This binding leads to the activation of MASP-1, which in turn activates MASP-2. Activated MASP-2 then cleaves C4 and C2, leading to the formation of the C3 convertase (C4b2a) and subsequent downstream complement activation.

Lectin_Pathway cluster_PRM Pattern Recognition Molecule Complex cluster_Complement Complement Components PRM MBL or Ficolin MASP1 MASP-1 PRM->MASP1 Activates MASP2 MASP-2 MASP1->MASP2 Activates C4 C4 MASP2->C4 Cleaves C2 C2 MASP2->C2 Cleaves C4b C4b C4->C4b C2a C2a C2->C2a C3_convertase C3 Convertase (C4b2a) C4b->C3_convertase C2a->C3_convertase C3 C3 C3_convertase->C3 Cleaves C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b Downstream Downstream Complement Activation (Inflammation, Cell Lysis) C3b->Downstream Pathogen Pathogen or Damaged Cell Pathogen->PRM Binds to Masp2_IN_1 This compound Masp2_IN_1->MASP2 Inhibits

Caption: The Lectin Pathway of Complement Activation and the inhibitory action of this compound.

Experimental Protocols

General Protocol for In Vivo Evaluation of this compound in a Mouse Model

This protocol provides a general framework. The specific dose and frequency of this compound administration, as well as the mouse model of disease, should be optimized based on the research question.

1. Materials

  • This compound

  • Vehicle solution (e.g., PBS, DMSO/saline)

  • C57BL/6 mice (or other appropriate strain for the disease model)

  • Sterile syringes and needles for injection

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • ELISA plates and reagents for C4d deposition assay

2. Experimental Workflow

Caption: A two-phase experimental workflow for evaluating this compound in a mouse model.

3. Dose-Response and Pharmacodynamic Study

  • Objective: To determine the effective dose of this compound for inhibiting the lectin pathway in vivo.

  • Procedure:

    • Divide mice into groups (n=3-5 per group).

    • Prepare different concentrations of this compound in the vehicle. A starting point could be a range informed by its in vitro potency and the doses used for antibody inhibitors, although direct translation is not possible. Due to its short half-life, more frequent dosing may be required compared to antibodies.

    • Administer a single intraperitoneal (i.p.) injection of this compound or vehicle to the respective groups.

    • Collect terminal blood samples at various time points post-injection (e.g., 1, 4, 8, 12, and 24 hours) to account for the short half-life.

    • Prepare plasma by centrifuging the blood samples.

    • Assess the inhibition of the lectin pathway using an ex vivo C4d deposition assay.

4. Ex Vivo Lectin Pathway Inhibition Assay (C4d Deposition)

This assay measures the functional activity of the lectin pathway in the collected plasma samples.

  • Procedure:

    • Coat a 96-well ELISA plate with mannan (B1593421) (1 µ g/well ) overnight at 4°C.

    • Wash the plate with a suitable wash buffer.

    • Dilute the mouse plasma samples (e.g., 1:100) in a buffer containing Ca2+ and Mg2+.

    • Add the diluted plasma to the mannan-coated wells and incubate for 1 hour at 37°C to allow for complement activation.

    • Wash the plate to remove unbound components.

    • Add a detection antibody against mouse C4d and incubate for 1 hour at room temperature.

    • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate and add the substrate for the enzyme.

    • Measure the absorbance at the appropriate wavelength.

    • The level of C4d deposition is indicative of the lectin pathway activity. A reduction in C4d deposition in the this compound treated groups compared to the vehicle group indicates inhibition.

5. Efficacy Study in a Disease Model

Once the optimal dose and dosing frequency are determined, the efficacy of this compound can be evaluated in a relevant mouse model of disease (e.g., ischemia-reperfusion injury, autoimmune disease).

  • Procedure:

    • Induce the disease in the mice according to the established protocol.

    • Administer the predetermined optimal dose of this compound or vehicle at the appropriate time point(s) relative to disease induction.

    • Monitor the mice for clinical signs of disease.

    • At the end of the study, collect tissues and/or blood for analysis of relevant endpoints (e.g., infarct size, inflammatory cell infiltration, cytokine levels).

Conclusion

This compound is a potent inhibitor of MASP-2 with potential therapeutic applications in diseases driven by lectin pathway activation. The provided protocols offer a general framework for the in vivo evaluation of this compound in mouse models. It is crucial to perform initial dose-ranging and pharmacodynamic studies to determine the optimal dosing regimen for this compound before proceeding to efficacy studies in disease models. The short plasma half-life of this compound should be a key consideration in the design of the dosing schedule.

References

Application Notes and Protocols for MASP-2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MASP-2-IN-1, also identified as Compound 77, is a potent and selective small molecule inhibitor of Mannan-binding Lectin-Associated Serine Protease-2 (MASP-2).[1][2][3] MASP-2 is a key enzyme in the lectin pathway of the complement system, a critical component of the innate immune response. Dysregulation of the lectin pathway has been implicated in the pathogenesis of various inflammatory and autoimmune diseases. As such, this compound serves as a valuable tool for researchers studying the complement system and for professionals in drug development exploring therapeutic interventions targeting this pathway. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in relevant in vitro assays.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 463.51 g/mol [1]
IC₅₀ (MASP-2) 11.4 nM[1][2][3]
IC₅₀ (MASP-3) 13.2 µM[1][2][3]
hERG IC₅₀ 175 µM[1][2][3]
Plasma Stability Poor in mouse plasma (t½ = 4.4 hours)[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Pre-handling: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.635 mg of the compound.

    • Calculation:Mass (mg) = Desired Concentration (mM) * Molecular Weight (g/mol) * Volume (L) * 1000

    • Mass (mg) = 10 mM * 463.51 g/mol * 0.001 L * 1000 = 4.635 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Solubilization: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to be stable for several months.

Note on DMSO Concentration in Assays: When preparing working solutions by diluting the DMSO stock in aqueous buffers or cell culture media, it is crucial to keep the final DMSO concentration low, typically below 0.5%, to avoid solvent-induced cytotoxicity or artifacts in the assay. Always include a vehicle control (media or buffer with the same final concentration of DMSO) in your experiments.

G cluster_workflow Stock Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_protocol End store->end_protocol

Caption: Workflow for preparing this compound stock solution.

Protocol 2: In Vitro Lectin Pathway C4 Cleavage Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on the lectin pathway by measuring the cleavage of complement component C4.

Materials:

  • Mannan-coated microplate

  • Normal human serum (as a source of complement proteins)

  • This compound stock solution (prepared as in Protocol 1)

  • Assay buffer (e.g., Veronal buffered saline with Ca²⁺ and Mg²⁺)

  • Purified C4 protein

  • Anti-C4b antibody conjugated to a detection enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Also, prepare a dilution of normal human serum in the assay buffer.

  • Inhibition Step: Add the diluted this compound or vehicle control to the wells of the mannan-coated microplate.

  • Activation of Lectin Pathway: Add the diluted normal human serum to the wells and incubate to allow the binding of MBL and MASPs to the mannan-coated surface.

  • C4 Cleavage: Add purified C4 protein to the wells and incubate to allow for cleavage by activated MASP-2.

  • Detection of C4b Deposition: Wash the plate to remove unbound components. Add the anti-C4b detection antibody and incubate.

  • Signal Development: Wash the plate and add the enzyme substrate. Allow the color to develop.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC₅₀ value.

Protocol 3: Cell Viability Assay

This protocol outlines a general method to evaluate the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a luminescent-based reagent like CellTiter-Glo®)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the concentration of this compound that causes a 50% reduction in cell viability (IC₅₀).

Signaling Pathway

The lectin pathway of the complement system is initiated by the binding of pattern recognition molecules, such as Mannan-Binding Lectin (MBL) or ficolins, to carbohydrate patterns on the surface of pathogens or altered host cells. This binding leads to the activation of MASP-2, which then cleaves C4 and C2 to form the C3 convertase (C4b2a). The C3 convertase subsequently cleaves C3, a central event in complement activation, leading to opsonization, inflammation, and the formation of the membrane attack complex. This compound specifically inhibits the proteolytic activity of MASP-2, thereby blocking the downstream events of the lectin pathway.

G cluster_pathway Lectin Pathway of Complement Activation MBL MBL/Ficolin MASP2_inactive pro-MASP-2 MBL->MASP2_inactive recruits Pathogen Pathogen Surface (Carbohydrate Patterns) Pathogen->MBL binds to MASP2_active Active MASP-2 MASP2_inactive->MASP2_active activates C4 C4 MASP2_active->C4 cleaves C2 C2 MASP2_active->C2 cleaves C4a C4a (Anaphylatoxin) C4->C4a C4b C4b C4->C4b C2a C2a C2->C2a C2b C2b C2->C2b C3_convertase C3 Convertase (C4b2a) C4b->C3_convertase C2a->C3_convertase C3 C3 C3_convertase->C3 cleaves C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b Downstream Downstream Effector Functions C3b->Downstream leads to MASP2_IN_1 This compound MASP2_IN_1->MASP2_active inhibits

Caption: Role of MASP-2 in the lectin pathway and the inhibitory action of this compound.

References

Application Notes: High-Throughput Screening of MASP-2 Inhibitors Using a Functional ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mannan-binding lectin-associated serine protease-2 (MASP-2) is a critical enzyme in the lectin pathway of the complement system, a key component of the innate immune response.[1][2] Upon activation, MASP-2 cleaves complement components C4 and C2, initiating a cascade that leads to opsonization, inflammation, and lysis of pathogens.[1] However, dysregulation of the lectin pathway and excessive MASP-2 activity are implicated in the pathogenesis of various inflammatory and autoimmune diseases. Consequently, the development of specific MASP-2 inhibitors is a promising therapeutic strategy.

This document provides a detailed protocol for a robust and sensitive enzyme-linked immunosorbent assay (ELISA) designed for the screening and characterization of MASP-2 inhibitors, such as MASP-2-IN-1. The assay mimics the physiological activation of the lectin pathway and measures the inhibitory effect of test compounds on MASP-2-mediated complement deposition.

Assay Principle

The MASP-2 inhibitor ELISA is a functional, cell-free assay that quantifies the activity of MASP-2 by measuring the deposition of complement component C4b on a mannan-coated surface. Mannan (B1593421), a polysaccharide found on the surface of various pathogens, is immobilized on the microplate wells to initiate the lectin pathway. When serum or plasma containing active MASP-2 is added to the wells, the lectin pathway is activated, leading to the cleavage of C4 and the covalent deposition of C4b. The amount of deposited C4b is then quantified using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. In the presence of a MASP-2 inhibitor, the activation of C4 is reduced, resulting in a decreased signal that is proportional to the inhibitor's potency.

Experimental Protocol

This protocol is designed for a 96-well microplate format and can be adapted for high-throughput screening.

Materials and Reagents

  • 96-well high-binding microplates

  • Mannan from Saccharomyces cerevisiae

  • Normal Human Serum (NHS) as a source of complement proteins

  • This compound or other test inhibitors

  • Coating Buffer (Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)

  • Blocking Buffer (PBS with 1% Bovine Serum Albumin, BSA)

  • Sample Diluent (as specified by the kit or assay, e.g., buffer with high EDTA concentration to dissociate MASP-2 from PRMs[2])

  • Anti-C4b antibody (or an antibody that detects C4 deposition)

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm[3]

Procedure

  • Plate Coating:

    • Dissolve mannan in Coating Buffer to a final concentration of 10 µg/mL.

    • Add 100 µL of the mannan solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature (RT).

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Inhibitor Preparation and Incubation:

    • Prepare serial dilutions of this compound or other test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in Sample Diluent to the desired final concentrations.

    • In a separate dilution plate, pre-incubate 50 µL of diluted Normal Human Serum (e.g., 1:100 in Sample Diluent) with 50 µL of the serially diluted inhibitor for 1 hour at RT.

  • Lectin Pathway Activation and Inhibition:

    • Transfer 100 µL of the serum-inhibitor mixtures to the mannan-coated and blocked plate.

    • Include positive controls (serum without inhibitor) and negative controls (buffer only).

    • Incubate for 1 hour at 37°C to allow for complement activation and C4b deposition.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Detection of C4b Deposition:

    • Add 100 µL of diluted anti-C4b antibody to each well.

    • Incubate for 1 hour at RT.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at RT.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at RT for 15-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis

  • Subtract the average absorbance of the negative control wells from all other absorbance readings.

  • Plot the absorbance values against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in C4b deposition, by fitting the data to a four-parameter logistic curve. This compound has a reported IC₅₀ of 11.4 nM for MASP-2.[4]

Quantitative Data Summary

The following table provides a summary of typical concentrations and conditions for the MASP-2 inhibitor ELISA.

ParameterValue/RangeReference
Coating
Mannan Concentration10 µg/mL-
Blocking
BSA Concentration1% in PBS-
Inhibitor
This compound IC₅₀11.4 nM[4]
Narsoplimab ConcentrationUp to 500 nM[5][6]
Serum Dilution 1:100 (example)-
Antibody Dilutions
Primary AntibodyVaries (follow manufacturer's recommendation)-
Secondary AntibodyVaries (follow manufacturer's recommendation)-
Incubation Times
CoatingOvernight at 4°C-
Blocking2 hours at RT-
Serum-Inhibitor Pre-incubation1 hour at RT[5]
Complement Activation1 hour at 37°C[7]
Antibody Incubations1 hour each at RT[5]
Substrate Development15-30 minutes at RT-
Wavelength 450 nm[1][8]

Experimental Workflow and Signaling Pathway

MASP2_Inhibitor_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_readout Data Acquisition & Analysis p1 Coat Plate with Mannan p2 Block with BSA p1->p2 a1 Prepare Inhibitor Dilutions (e.g., this compound) a2 Pre-incubate Serum with Inhibitor a1->a2 a3 Add Serum-Inhibitor Mix to Plate a2->a3 a4 Incubate (Complement Activation) a3->a4 d1 Wash a4->d1 d2 Add Anti-C4b Antibody d1->d2 d3 Wash d2->d3 d4 Add HRP-conjugated Secondary Antibody d3->d4 d5 Wash d4->d5 d6 Add TMB Substrate d5->d6 d7 Add Stop Solution d6->d7 r1 Read Absorbance at 450 nm d7->r1 r2 Calculate IC50 r1->r2 Lectin_Pathway_Inhibition Mannan Mannan on Plate Surface MBL_MASP2 MBL/Ficolin-MASP-2 Complex Mannan->MBL_MASP2 Binds MASP2_active Active MASP-2 MBL_MASP2->MASP2_active Activates C4 C4 MASP2_active->C4 Cleaves C4b C4b Deposition C4->C4b Inhibitor This compound Inhibitor->MASP2_active Inhibits

References

Troubleshooting & Optimization

Masp-2-IN-1 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Masp-2-IN-1.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Precipitation in DMSO Stock Solution - Incomplete dissolution. - Supersaturation.- Ensure the use of anhydrous DMSO. - Briefly sonicate the solution to aid dissolution.[1] - If precipitation persists, gently warm the solution to 37°C and vortex.
Precipitation Upon Dilution in Aqueous Buffer - Low aqueous solubility of this compound.- Minimize the concentration of this compound in the final aqueous solution. - Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, keeping it compatible with your experimental system. - Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo or cellular assays. A reported formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which achieves a solubility of up to 1.43 mg/mL.[1] Note that sonication may be required.[1]
Inconsistent or Lower-Than-Expected Activity - Degradation of this compound. - Inaccurate concentration of the stock solution.- Prepare fresh stock solutions regularly. Store DMSO stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] - Avoid repeated freeze-thaw cycles of stock solutions. Aliquot into single-use volumes. - Confirm the concentration of your stock solution using a reliable method.
Poor Stability in Experimental Media - this compound has been reported to have poor stability in mouse plasma, with a half-life of 4.4 hours.[2][3] This may extend to other biological media.- Minimize incubation times in biological fluids when possible. - Prepare fresh dilutions of this compound in your experimental media immediately before use. - For longer experiments, consider the stability profile and replenish the compound if necessary.

Frequently Asked Questions (FAQs)

Solubility

  • Q: What is the recommended solvent for dissolving this compound?

    • A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.

  • Q: What is the solubility of this compound in DMSO?

    • A: The solubility of this compound in DMSO is approximately 14.29 mg/mL.[1] This corresponds to a molarity of approximately 30.8 mM (Molecular Weight: 463.51 g/mol ). Please note that sonication is recommended to achieve complete dissolution.[1]

  • Q: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

    • A: this compound has limited solubility in aqueous solutions. To avoid precipitation, you can try a few approaches:

      • Decrease the final concentration of this compound in your assay.

      • Increase the percentage of DMSO in your final working solution, ensuring it does not exceed a concentration that affects your experimental system.

      • For in vivo experiments, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to achieve a solubility of 1.43 mg/mL.[1]

Stability and Storage

  • Q: How should I store the solid form of this compound?

    • A: The solid form of this compound should be stored at -20°C for long-term storage, where it is stable for up to 3 years.[1]

  • Q: How should I store my this compound stock solutions?

    • A: For optimal stability, store DMSO stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Q: What is the stability of this compound in biological fluids?

    • A: this compound has been shown to have poor stability in mouse plasma, with a half-life of approximately 4.4 hours.[2][3] It is advisable to prepare fresh dilutions in biological media immediately before your experiment and to consider this limited stability when designing long-term incubation studies.

Data at a Glance

This compound Properties

PropertyValueReference
Molecular FormulaC₂₂H₂₁N₇O₃S[3]
Molecular Weight463.51 g/mol [3]

Solubility Data

SolventConcentrationNotesReference
DMSO14.29 mg/mL (~30.8 mM)Sonication recommended[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline1.43 mg/mLFor in vivo use; Sonication recommended[1]

Stability Data

ConditionDurationReference
Solid (at -20°C)3 years[1]
In DMSO (at -80°C)6 months[1]
In DMSO (at -20°C)1 month[1]
In Mouse PlasmaHalf-life of 4.4 hours[2][3]

Experimental Protocols & Visualizations

Protocol: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the weight of the compound).

  • Dissolution: Vortex the solution briefly. To ensure complete dissolution, place the tube in an ultrasonic water bath for a few minutes until the solution is clear.[1]

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage or -20°C for short-term use.

G cluster_preparation Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume sonicate Vortex & Sonicate add_dmso->sonicate Ensure Complete Dissolution aliquot Aliquot for Storage sonicate->aliquot Prevent Freeze-Thaw Cycles

Workflow for preparing a this compound stock solution.

Signaling Pathway: Lectin Pathway of the Complement System

The lectin pathway is a key component of the innate immune system. It is initiated by the binding of mannan-binding lectin (MBL) or ficolins to carbohydrate patterns on the surface of pathogens. This binding leads to the activation of MBL-associated serine proteases (MASPs), including MASP-2. Activated MASP-2 then cleaves C4 and C2 to form the C3 convertase (C4b2a), a central step in the complement cascade that leads to opsonization, inflammation, and cell lysis. This compound is an inhibitor of MASP-2, thereby blocking this activation cascade.

G MBL MBL/Ficolins MASP2_inactive Inactive MASP-2 MBL->MASP2_inactive Activates Pathogen Pathogen Surface Pathogen->MBL Binds to MASP2_active Active MASP-2 MASP2_inactive->MASP2_active C4 C4 MASP2_active->C4 Cleaves C2 C2 MASP2_active->C2 Cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a Complement_Activation Complement Activation C4b2a->Complement_Activation Leads to Masp2_IN_1 This compound Masp2_IN_1->MASP2_active Inhibits

Inhibition of the Lectin Pathway by this compound.

Troubleshooting Logic for Solubility Issues

When encountering solubility problems with this compound, a systematic approach can help identify and resolve the issue. This diagram outlines a logical workflow for troubleshooting precipitation or incomplete dissolution.

G start Start: Solubility Issue Observed check_solvent Check Solvent Quality (Anhydrous DMSO?) start->check_solvent use_anhydrous Use Fresh, Anhydrous DMSO check_solvent->use_anhydrous No check_sonication Was Sonication Performed? check_solvent->check_sonication Yes use_anhydrous->check_sonication perform_sonication Sonicate Solution check_sonication->perform_sonication No check_concentration Is Concentration Too High? check_sonication->check_concentration Yes perform_sonication->check_concentration lower_concentration Lower Stock/Working Concentration check_concentration->lower_concentration Yes fail Issue Persists: Contact Technical Support check_concentration->fail No consider_formulation Consider Co-solvent Formulation (e.g., PEG300/Tween-80) lower_concentration->consider_formulation success Issue Resolved consider_formulation->success

A logical workflow for troubleshooting this compound solubility.

References

Technical Support Center: Optimizing MASP-2-IN-1 Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MASP-2-IN-1 in various experimental assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems related to this compound concentration in your assays.

Problem Potential Cause Recommended Solution
High background signal or non-specific inhibition This compound concentration is too high, leading to off-target effects or aggregation.Perform a dose-response curve to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 100 µM) and narrow it down based on the IC50 value. Ensure proper mixing and solubility of the inhibitor in your assay buffer.
No or low inhibition observed This compound concentration is too low. Inaccurate serial dilutions. The inhibitor has degraded.Verify the calculated concentration and the accuracy of your serial dilutions. Prepare fresh stock solutions of this compound. Refer to the IC50 values in the quantitative data table below as a starting point for your concentration range. For instance, the IC50 of this compound for MASP-2 is 11.4 nM.[1]
Inconsistent results between experiments Variability in assay conditions (e.g., incubation time, temperature, reagent concentrations). Pipetting errors.Standardize all assay parameters and ensure they are consistent across all experiments. Use calibrated pipettes and proper pipetting techniques. Include positive and negative controls in every experiment.
Precipitation of the inhibitor in the assay well Poor solubility of this compound in the assay buffer.Prepare the inhibitor stock solution in an appropriate solvent like DMSO. When diluting into the aqueous assay buffer, ensure the final solvent concentration is low (typically <1%) and does not affect the assay. Gentle vortexing or sonication may aid in solubilization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new assay?

A1: A good starting point is to test a concentration range centered around the known IC50 value of this compound, which is 11.4 nM for MASP-2.[1] We recommend performing a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for your specific assay conditions.

Q2: How does this compound work?

A2: this compound is an inhibitor of Mannan-binding lectin-associated serine protease 2 (MASP-2).[1] MASP-2 is a key enzyme in the lectin pathway of the complement system.[2][3] By inhibiting MASP-2, this compound blocks the activation of the lectin pathway.[4]

Q3: What are the known IC50 values for this compound and other relevant inhibitors?

A3: The following table summarizes the IC50 values for this compound and other MASP-2 inhibitors.

InhibitorTargetIC50 ValueReference
This compound MASP-2 11.4 nM [1]
This compoundMASP-313.2 µM[1]
SGMI-1MASP-1~42 nM[4]
SGMI-2MASP-2~66 nM[4]
TFMI-2aMASP-211-406 nM (in various assays)[2]
TFMI-2bMASP-211-406 nM (in various assays)[2]
NarsoplimabMASP-2~1 nM (in dilute serum)[5][6]
NarsoplimabMASP-2~3.4 nM (in 90% serum)[5]

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a solid. Prepare a stock solution in a suitable solvent such as DMSO. For storage, follow the manufacturer's recommendations, which generally involve storing the solid compound and stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Dose-Response Experiment for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a complement activation assay.

Materials:

  • This compound

  • Normal Human Serum (NHS)

  • Assay-specific buffer (e.g., GVB++)

  • Mannan-coated microplate

  • Detection antibody (e.g., anti-C4d or anti-C5b-9)

  • Substrate solution

  • Plate reader

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. Start with a high concentration (e.g., 1 µM) and perform 1:10 serial dilutions to cover a wide range.

  • Serum Incubation: In a separate plate, pre-incubate the diluted this compound with NHS (e.g., at a 1:100 dilution) for a specified time (e.g., 30 minutes) at 37°C.

  • Activation: Transfer the inhibitor-serum mixture to the mannan-coated microplate.

  • Incubation: Incubate the plate for a specific time (e.g., 1 hour) at 37°C to allow for complement activation and deposition.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound components.

  • Detection: Add the detection antibody and incubate as recommended by the manufacturer.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution and incubate until color develops.

  • Read Plate: Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Lectin_Pathway_Activation cluster_recognition Pattern Recognition cluster_proteases Associated Serine Proteases cluster_activation Complement Activation MBL Mannan-Binding Lectin (MBL) MASP1 MASP-1 MBL->MASP1 associates with MASP2 MASP-2 MBL->MASP2 associates with Ficolins Ficolins Ficolins->MASP1 associates with Ficolins->MASP2 associates with MASP1->MASP2 activates C4 C4 MASP2->C4 cleaves C2 C2 MASP2->C2 cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a MASP2_IN_1 This compound MASP2_IN_1->MASP2 inhibits

Caption: The Lectin Pathway of the complement system and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Activation cluster_detection Detection & Analysis prep_inhibitor Prepare this compound Serial Dilutions pre_incubation Pre-incubate Inhibitor with Serum prep_inhibitor->pre_incubation prep_serum Prepare Diluted Serum prep_serum->pre_incubation activation Add to Activated Surface (e.g., Mannan) pre_incubation->activation wash_steps Wash Unbound Components activation->wash_steps add_antibody Add Detection Antibody wash_steps->add_antibody add_substrate Add Substrate & Develop add_antibody->add_substrate read_plate Read Absorbance add_substrate->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data

Caption: A general experimental workflow for determining the IC50 of this compound.

troubleshooting_logic start Start Troubleshooting problem Problem Observed in Assay start->problem high_bg High Background / Non-specific Inhibition problem->high_bg High Signal no_inhibition No / Low Inhibition problem->no_inhibition Low Signal inconsistent Inconsistent Results problem->inconsistent Variable Signal solution_high_bg Perform Dose-Response Check Solubility high_bg->solution_high_bg solution_no_inhibition Verify Concentration Prepare Fresh Inhibitor no_inhibition->solution_no_inhibition solution_inconsistent Standardize Protocol Check Pipetting inconsistent->solution_inconsistent end Problem Resolved solution_high_bg->end solution_no_inhibition->end solution_inconsistent->end

Caption: A logical flow diagram for troubleshooting common issues with this compound concentration.

References

Technical Support Center: Interpreting Unexpected Results with Masp-2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Masp-2-IN-1.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, offering potential explanations and solutions in a question-and-answer format.

Q1: My in vivo experiment with this compound shows weaker than expected efficacy. What are the potential causes?

A1: Weaker than expected in vivo results could be attributed to the pharmacokinetic properties of this compound. The compound has demonstrated poor stability in mouse plasma, with a half-life of only 4.4 hours[1]. This rapid clearance may lead to suboptimal exposure at the target site. To address this, consider more frequent dosing, or a continuous infusion paradigm to maintain therapeutic concentrations. It is also advisable to perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma concentration with target engagement.

Q2: I am observing incomplete inhibition of the lectin pathway, even at high concentrations of this compound in my serum-based assay. Why might this be happening?

A2: Several factors could contribute to incomplete inhibition of the lectin pathway:

  • Role of MASP-1: While this compound is a potent inhibitor of MASP-2, the lectin pathway activation is a complex process involving MASP-1.[2] MASP-1 can autoactivate and is the exclusive activator of MASP-2.[2] Although MASP-2 is the primary enzyme for cleaving C4 and C2, MASP-1 can also cleave C2.[3][4] Therefore, even with complete MASP-2 inhibition, some residual C3 convertase formation might occur through the action of MASP-1 on C2.

  • Alternative Pathway Amplification: The lectin pathway can be amplified by the alternative pathway.[5] C3b generated by the lectin pathway can initiate the alternative pathway amplification loop, leading to further complement activation that is independent of MASP-2.[5]

  • Assay Conditions: Traditional lectin pathway assays using highly diluted serum (e.g., 1%) may not fully reflect the physiological activity of inhibitors.[6] The concentrations of complement components are significantly lower than in vivo, which could affect the apparent inhibitory activity.[6]

Q3: I have observed unexpected biological effects that do not seem to be related to lectin pathway inhibition. What could be the cause?

A3: this compound is known to inhibit MASP-3, although with a much higher IC50 than for MASP-2.[1] MASP-3 is the exclusive activator of pro-factor D, which is essential for the alternative pathway.[5] Therefore, at higher concentrations, this compound could potentially modulate alternative pathway activity. Additionally, this compound has weak inhibitory activity against hERG (IC50 of 175 µM), which is a consideration in cardiovascular safety studies.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Mannan-binding lectin-associated serine protease 2 (MASP-2). MASP-2 is the key enzyme of the lectin pathway of the complement system, responsible for cleaving C4 and C2 to form the C3 convertase C4b2a.[7][8] By inhibiting MASP-2, this compound blocks the activation of the lectin pathway.[9]

Q2: What is the selectivity profile of this compound?

A2: this compound is a potent inhibitor of MASP-2 with an IC50 of 11.4 nM.[1] It also inhibits MASP-3 with an IC50 of 13.2 µM.[1] The compound shows weak inhibitory activity against hERG with an IC50 of 175 µM.[1]

Q3: Does this compound affect the classical or alternative complement pathways?

A3: By specifically targeting MASP-2, this compound is designed to selectively inhibit the lectin pathway, leaving the classical and alternative pathways intact and fully functional.[2][10] However, as mentioned in the troubleshooting guide, at high concentrations, there may be some modulation of the alternative pathway due to MASP-3 inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against its known targets.

TargetIC50Reference
MASP-211.4 nM[1]
MASP-313.2 µM[1]
hERG175 µM[1]

Experimental Protocols

Protocol: In Vitro Lectin Pathway C4 Deposition Assay

This protocol describes a common method to assess the inhibitory activity of this compound on the lectin pathway in human serum.

Materials:

  • Microtiter plates (high-binding)

  • Mannan (B1593421) (from Saccharomyces cerevisiae)

  • Normal Human Serum (NHS)

  • This compound

  • Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-human C4d antibody (e.g., mouse monoclonal)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat microtiter plate wells with 10 µg/mL mannan in a suitable coating buffer overnight at 4°C.

  • Blocking: Wash the plate with Wash Buffer and block with a suitable blocking agent (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in GVB++.

  • Incubation: Add the diluted this compound to the wells. Then, add diluted NHS (e.g., 1:100 in GVB++) to the wells and incubate for 1 hour at 37°C to allow for complement activation and C4 deposition.

  • Detection of C4d:

    • Wash the plate thoroughly.

    • Add the anti-human C4d antibody and incubate for 1 hour at room temperature.

    • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.

  • Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the percent inhibition of C4d deposition for each concentration of this compound and determine the IC50 value.

Visualizations

Lectin_Pathway cluster_PAMPs Pathogen Associated Molecular Patterns (PAMPs) cluster_Recognition Pattern Recognition Molecules cluster_MASPs MBL-Associated Serine Proteases cluster_Complement Complement Components cluster_Inhibitor Inhibitor Mannan Mannan on Pathogen Surface MBL Mannose-Binding Lectin (MBL) Mannan->MBL binds MASP1 MASP-1 MBL->MASP1 activates MASP2 MASP-2 MASP1->MASP2 activates C4 C4 MASP2->C4 cleaves C2 C2 MASP2->C2 cleaves C4b2a C4b2a (C3 Convertase) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 cleaves C3b C3b C3->C3b Masp2_IN_1 This compound Masp2_IN_1->MASP2 inhibits

Caption: The Lectin Pathway of the complement system and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Q_InVivo In vivo or in vitro? Start->Q_InVivo A_InVivo Weaker than expected in vivo efficacy? Q_InVivo->A_InVivo In vivo A_InVitro Incomplete inhibition in vitro? Q_InVivo->A_InVitro In vitro C_PlasmaStability Consider poor plasma stability (t1/2 = 4.4h). Adjust dosing. A_InVivo->C_PlasmaStability Yes Q_OffTarget Effects unrelated to lectin pathway? A_InVivo->Q_OffTarget No End Consult further literature or technical support C_PlasmaStability->End C_MASP1 Consider residual C2 cleavage by MASP-1. A_InVitro->C_MASP1 Yes C_AP Check for Alternative Pathway amplification. A_InVitro->C_AP Yes C_Assay Review assay conditions (e.g., serum concentration). A_InVitro->C_Assay Yes A_InVitro->Q_OffTarget No C_MASP1->End C_AP->End C_Assay->End C_MASP3 Potential MASP-3 inhibition at high concentrations. Q_OffTarget->C_MASP3 Yes C_hERG Weak hERG inhibition (IC50 = 175 µM). Q_OffTarget->C_hERG Yes Q_OffTarget->End No C_MASP3->End C_hERG->End

Caption: A troubleshooting workflow for interpreting unexpected results with this compound.

References

Technical Support Center: Avoiding MASP-2-IN-1 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent the precipitation of MASP-2-IN-1 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Troubleshooting Guide: this compound Precipitation

Immediate or delayed precipitation of this compound in your cell culture media can compromise experimental results. This guide provides a systematic approach to identify and resolve these issues.

Issue 1: Immediate Precipitate Formation Upon Addition to Media

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium.1. Lower the final working concentration: If experimentally feasible, reduce the concentration of this compound. 2. Determine the Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific media (see Experimental Protocols).
Rapid Solvent Shift Adding a concentrated dimethyl sulfoxide (B87167) (DMSO) stock solution directly to a large volume of aqueous media causes the inhibitor to rapidly "crash out" of solution.[1]1. Use a Stepwise Dilution Protocol: First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) complete cell culture medium. Then, add this intermediate dilution to the final volume of media.[1][2] 2. Slow, Continuous Mixing: Add the inhibitor stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and thorough mixing.[1]
Low Media Temperature The solubility of many compounds, including hydrophobic inhibitors, decreases at lower temperatures.Pre-warm the media: Always use cell culture medium that has been pre-warmed to 37°C before adding this compound.[2]

Issue 2: Precipitate Forms Over Time in the Incubator

Potential Cause Explanation Recommended Solution
Inhibitor Instability This compound has been noted to have poor stability in mouse plasma, suggesting potential instability in biological solutions over time.[1][3]1. Replenish the Media: For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). 2. Conduct Shorter Experiments: If possible, design experiments with shorter incubation times.
Media Evaporation Evaporation of water from the culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.1. Ensure Proper Humidification: Maintain optimal humidity levels in the incubator. 2. Use Sealed Plates: For long-term experiments, consider using sealed culture plates or plates with low-evaporation lids.[4]
pH Shifts in Media Changes in CO2 levels can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.Use Buffered Media: Employ a well-buffered culture medium, such as one containing HEPES, to maintain a stable pH.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

A1: this compound is a small molecule inhibitor of Mannan-binding lectin-associated serine protease 2 (MASP-2) and MASP-3.[1][3] Like many small molecule inhibitors, it is often supplied as a solid and is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution.

Q2: Why does a compound soluble in DMSO precipitate in cell culture media?

A2: This is a common issue related to a phenomenon known as "solvent shift." While this compound may be readily soluble in 100% DMSO, its solubility dramatically decreases when the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium.[5] The final concentration of DMSO in the media is usually too low (typically <0.5%) to maintain the inhibitor in solution if its aqueous solubility is poor.[5]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: Generally, the final concentration of DMSO in cell culture should be kept below 0.5% to avoid cytotoxic effects.[5] However, the tolerance to DMSO can be cell-line specific. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the inhibitor) to assess its impact on your specific cells.

Q4: Can the type of cell culture medium or the presence of serum affect precipitation?

A4: Yes. Different media formulations have varying compositions of salts and other components that can influence the solubility of a compound.[2] The presence of serum, particularly fetal bovine serum (FBS), can sometimes aid in solubilizing hydrophobic compounds due to the binding of the compound to proteins like albumin.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound and a non-precipitating working solution for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, complete cell culture medium (with serum, if applicable)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Refer to the manufacturer's datasheet for the molecular weight of this compound (463.51 g/mol ).[6]

    • Calculate the mass of this compound needed to prepare your desired volume and concentration of stock solution.

    • In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of 100% DMSO.

    • Vortex thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can be used.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation (Stepwise Dilution):

    • Pre-warm your complete cell culture medium to 37°C.

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Intermediate Dilution: In a sterile tube, prepare an intermediate dilution of the stock solution in pre-warmed media. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM solution. Add the stock solution to the media while gently vortexing.

    • Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed media to achieve the desired working concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media for a final concentration of 10 µM.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that can be prepared in a specific cell culture medium without precipitation.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare a serial dilution of your this compound stock solution in DMSO.

  • In a 96-well plate, add 198 µL of pre-warmed complete cell culture medium to each well.

  • Add 2 µL of each DMSO dilution of this compound to the corresponding wells. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include a vehicle control (2 µL of DMSO in 198 µL of media).

  • Mix the plate gently.

  • Visually inspect the wells for any signs of turbidity or precipitation immediately and after incubation at 37°C for a period relevant to your experiment (e.g., 2, 6, and 24 hours).

  • The highest concentration that remains clear is the maximum soluble concentration under these conditions.

MASP-2 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MASP-2 signaling pathway in the lectin pathway of the complement system and a recommended experimental workflow for using this compound.

MASP2_Signaling_Pathway cluster_recognition Pattern Recognition cluster_activation Lectin Pathway Activation cluster_convertase C3 Convertase Formation cluster_downstream Downstream Effects MBL Mannan-Binding Lectin (MBL) or Ficolins MASP1 MASP-1 MBL->MASP1 associates with MBL->MASP1 activates MASP2_zymogen MASP-2 (Zymogen) MBL->MASP2_zymogen associates with Pathogen Pathogen Surface (e.g., Mannose) Pathogen->MBL binds to MASP1->MASP2_zymogen activates MASP2_active MASP-2 (Active) MASP2_zymogen->MASP2_active auto-activates C4 C4 MASP2_active->C4 cleaves C2 C2 MASP2_active->C2 cleaves C4b C4b C4->C4b C2a C2a C2->C2a C3_convertase C4b2a (C3 Convertase) C4b->C3_convertase C2a->C3_convertase C3 C3 C3_convertase->C3 cleaves C3b C3b (Opsonization) C3->C3b C3a C3a (Inflammation) C3->C3a Terminal_Pathway Terminal Complement Pathway Activation C3b->Terminal_Pathway Inhibitor This compound Inhibitor->MASP2_active inhibits

Caption: The Lectin Pathway of Complement Activation and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_experiment Experiment Stock Prepare High-Concentration This compound Stock in DMSO Intermediate_Dilution Create Intermediate Dilution in a Small Volume of Warmed Media Stock->Intermediate_Dilution Warm_Media Pre-warm Complete Cell Culture Media to 37°C Warm_Media->Intermediate_Dilution Final_Dilution Prepare Final Working Solution by Adding Intermediate Dilution to Final Volume of Warmed Media Intermediate_Dilution->Final_Dilution Add_to_Cells Add Final Working Solution to Cells Final_Dilution->Add_to_Cells Incubate Incubate for Desired Time Period Add_to_Cells->Incubate Analyze Analyze Experimental Readout Incubate->Analyze

Caption: Recommended experimental workflow for preparing and using this compound in cell culture.

References

Technical Support Center: Troubleshooting Lectin Pathway Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for lectin pathway inhibition assays.

Troubleshooting Guides

This section addresses common issues encountered during lectin pathway inhibition assays in a question-and-answer format.

Issue 1: High Background Signal

Q1: I am observing a high background signal across my entire ELISA plate. What are the potential causes and solutions?

A high background can mask the true signal from your experiment, leading to inaccurate results. The common culprits and their solutions are outlined below.

Potential CauseRecommended Solution
Insufficient Washing Increase the number of wash steps and the soaking time between washes. Ensure that all wells are completely aspirated after each wash.
Cross-Reactivity of Antibodies Run controls to check for cross-reactivity of the detection antibody with the coating antigen. Use highly specific monoclonal antibodies if possible.
High Concentration of Detection Reagent Titrate the detection antibody and enzyme conjugate to determine the optimal working concentration.
Contaminated Buffers or Reagents Prepare fresh buffers and use new aliquots of reagents. Ensure that all glassware and plasticware are thoroughly cleaned.
Inadequate Blocking Optimize the blocking buffer by trying different blocking agents (e.g., BSA, non-fat dry milk) and increasing the incubation time.
Extended Incubation Times Adhere strictly to the recommended incubation times in the protocol. Shorter incubation times may be necessary.
Substrate Incubation in Light Incubate the substrate in the dark to prevent non-enzymatic degradation.

Issue 2: Weak or No Signal

Q2: My positive controls are showing a weak or no signal. What could be wrong?

A lack of signal in your positive control invalidates the assay. Here are the likely reasons and how to address them.

Potential CauseRecommended Solution
Inactive Reagents Check the expiration dates of all reagents. Ensure proper storage conditions have been maintained. Test the activity of individual components (e.g., enzyme conjugate, substrate).
Omission of a Key Reagent Carefully review the protocol to ensure all steps were followed correctly and all reagents were added in the proper order.
Incorrect Reagent Dilutions Double-check all calculations and ensure accurate dilutions of antibodies, standards, and other reagents.
Suboptimal Incubation Temperature Ensure that incubations are carried out at the temperature specified in the protocol.
Sample Handling and Storage Complement proteins are heat-labile. Serum or plasma samples should be collected, processed, and stored correctly (typically at -80°C in aliquots) to maintain activity. Avoid repeated freeze-thaw cycles.
Low Concentration of Target Analyte For functional assays, ensure that the serum or plasma is not overly diluted, which can lead to a loss of signal.

Issue 3: High Variability Between Replicates

Q3: I am seeing significant variation between my replicate wells. What are the common causes of this inconsistency?

Potential CauseRecommended Solution
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each sample and reagent. Ensure consistent pipetting technique, especially with viscous solutions like serum.
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the wells. Gently tap the plate after adding reagents to ensure a uniform solution.
"Edge Effects" The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples and controls, or fill them with buffer to create a humidity barrier.
Inconsistent Washing Use an automated plate washer for more consistent washing. If washing manually, ensure that each well is treated identically.
Temperature Gradients Across the Plate Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator.

Experimental Protocols

This section provides detailed methodologies for key lectin pathway inhibition assays.

MBL-Dependent C4b Deposition Assay (ELISA)

This assay measures the ability of a test compound to inhibit the deposition of C4b on a mannan-coated surface, which is initiated by the mannan-binding lectin (MBL) pathway.

Materials:

  • 96-well microplate

  • Mannan (B1593421) from Saccharomyces cerevisiae

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Sample Diluent (e.g., Veronal buffer with Ca2+ and Mg2+)

  • Normal Human Serum (NHS) as a source of complement

  • Test compound and vehicle control

  • Anti-human C4b antibody (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with mannan (e.g., 10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation:

    • Prepare serial dilutions of the test compound and vehicle control in sample diluent.

    • Dilute NHS in sample diluent (e.g., 1:100).

    • Add the diluted NHS to the wells containing the test compound or vehicle control.

    • Incubate for 1 hour at 37°C to allow for complement activation and C4b deposition.

  • Washing: Wash the plate five times with wash buffer.

  • Detection Antibody: Add biotinylated anti-human C4b antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate for 10-20 minutes at room temperature in the dark.

  • Stop Reaction: Stop the reaction by adding stop solution.

  • Read Plate: Read the absorbance at 450 nm using a plate reader.

MASP-2 Specific Inhibition Assay

This assay specifically measures the inhibition of the enzymatic activity of MBL-associated serine protease-2 (MASP-2).

Materials:

  • Recombinant active MASP-2

  • Fluorogenic MASP-2 substrate

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

  • Test compound and vehicle control

  • Black 96-well microplate

  • Fluorometric plate reader

Protocol:

  • Prepare Reagents: Prepare serial dilutions of the test compound and vehicle control in assay buffer. Prepare a working solution of the fluorogenic substrate.

  • Enzyme and Inhibitor Incubation: Add the test compound or vehicle control to the wells of a black microplate. Add recombinant active MASP-2 to each well and incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic MASP-2 substrate to each well.

  • Kinetic Reading: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for lectin pathway inhibition assays. These values can vary depending on the specific assay conditions and reagents used.

Table 1: Typical IC50 Values for Lectin Pathway Inhibitors

Inhibitor ClassTargetExample InhibitorReported IC50 Range
Monoclonal Antibody MASP-2Narsoplimab~1 - 10 nM[1][2]
Small Molecule MASP-2(Various)10 nM - 10 µM[3]
Peptide Inhibitor MASP-1/MASP-2SFMI-1, SFMI-265 nM - 1 µM[4]

Table 2: Expected Absorbance (OD450) Values in a C4b Deposition Assay

ControlExpected OD450Interpretation
Positive Control (NHS + Vehicle) 1.0 - 2.5Maximum lectin pathway activation.
Negative Control (Buffer only) < 0.1No complement activation.
Inhibitor Control (e.g., EDTA) < 0.2Complete inhibition of complement activation.

Frequently Asked Questions (FAQs)

Q1: What is the best sample type to use for functional lectin pathway assays? A1: Serum is the preferred sample type for functional assays as it contains all the necessary complement components.[5] Plasma collected with anticoagulants like EDTA is not suitable for functional assays because EDTA chelates the divalent cations (Ca²⁺ and Mg²⁺) required for complement activation.[6] If plasma must be used, heparinized plasma is a possibility, but heparin can interfere with complement activation, so its use should be validated.[5]

Q2: How do genetic variations in lectin pathway components affect assay results? A2: Genetic variations in genes like MBL2 and FCN2 can lead to significant inter-individual differences in the serum concentrations of MBL and ficolins, respectively.[5] This can directly impact the functional activity measured in the assays. It is important to be aware of the potential for low or deficient levels of these proteins in samples from certain individuals, which could be misinterpreted as inhibitor activity.

Q3: What are some key considerations when screening a compound library for lectin pathway inhibitors? A3: When screening compound libraries, it is crucial to be aware of potential artifacts.[7] Compounds that are poorly soluble can form aggregates that non-specifically inhibit the assay.[7] Colored or fluorescent compounds can interfere with the optical detection method.[7] It is also important to perform counter-screens to ensure that the "hits" are specific for the lectin pathway and not broadly inhibiting other complement pathways or assay components.

Q4: Can the classical pathway interfere with my lectin pathway assay? A4: Yes, if the assay is not properly designed, the classical pathway can be activated, leading to a false-positive signal. This is particularly a concern in assays that use surfaces that can bind antibodies present in the serum. To minimize classical pathway interference, high salt concentrations (e.g., 1 M NaCl) can be used in the sample diluent to disrupt the C1 complex.[8]

Q5: How should I interpret my data and calculate inhibition? A5: Data should be normalized to the positive (100% activity) and negative (0% activity) controls. The percent inhibition for each inhibitor concentration can be calculated as follows:

% Inhibition = 100 * (1 - (OD_sample - OD_negative) / (OD_positive - OD_negative))

The IC50 value, which is the concentration of inhibitor that produces 50% inhibition, can then be determined by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic curve).

Visualizations

Lectin Pathway Signaling

Lectin_Pathway cluster_recognition Pattern Recognition cluster_activation Enzymatic Cascade cluster_downstream Downstream Effects MBL/Ficolin MBL/Ficolin MASP-1/2 MASP-1/2 MBL/Ficolin->MASP-1/2 Complex Formation C4 C4 MASP-1/2->C4 Cleaves C2 C2 MASP-1/2->C2 Cleaves C4b C4b C4->C4b C2a C2a C2->C2a C4bC2a (C3 Convertase) C4bC2a (C3 Convertase) C4b->C4bC2a (C3 Convertase) C2a->C4bC2a (C3 Convertase) C3 C3 C4bC2a (C3 Convertase)->C3 Cleaves C3b C3b C3->C3b Terminal Pathway Terminal Pathway C3b->Terminal Pathway

Caption: The Lectin Pathway of Complement Activation.

Experimental Workflow for Lectin Pathway Inhibition Assay

Inhibition_Assay_Workflow start Start coat Coat Plate with Mannan start->coat block Block Plate coat->block add_inhibitor Add Test Compound/Control block->add_inhibitor add_serum Add Diluted Serum add_inhibitor->add_serum incubate Incubate at 37°C add_serum->incubate wash1 Wash incubate->wash1 add_detection_ab Add Anti-C4b Antibody wash1->add_detection_ab wash2 Wash add_detection_ab->wash2 add_conjugate Add Streptavidin-HRP wash2->add_conjugate wash3 Wash add_conjugate->wash3 add_substrate Add TMB Substrate wash3->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate

Caption: Workflow for a Lectin Pathway Inhibition ELISA.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart cluster_invalid_controls Invalid Controls cluster_valid_controls Valid Controls start Assay Problem Identified check_controls Are Controls (Pos/Neg) Valid? start->check_controls check_reagents Check Reagent Activity & Expiry check_controls->check_reagents No high_background High Background? check_controls->high_background Yes check_protocol Review Protocol Execution check_reagents->check_protocol check_storage Verify Sample/Reagent Storage check_protocol->check_storage low_signal Low Signal? high_background->low_signal No troubleshoot_background Troubleshoot Washing & Blocking high_background->troubleshoot_background Yes high_variability High Variability? low_signal->high_variability No troubleshoot_signal Check Compound Interference low_signal->troubleshoot_signal Yes troubleshoot_variability Review Pipetting & Plate Effects high_variability->troubleshoot_variability Yes

Caption: A logical approach to troubleshooting common assay issues.

References

Technical Support Center: Masp-2-IN-1 and hERG Channel Interaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the impact of Masp-2-IN-1 on the hERG channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as Compound 77) is an inhibitor of the mannan-binding lectin-associated serine protease (MASP) family. It primarily inhibits MASP-2 and also shows activity against MASP-3.[1]

Q2: What is the known impact of this compound on the hERG channel?

This compound exhibits weak inhibitory activity against the hERG (human Ether-à-go-go-Related Gene) channel, with a reported half-maximal inhibitory concentration (IC50) of 175 µM.[1]

Q3: What are the key potency values for this compound?

The inhibitory concentrations (IC50) for this compound against its primary targets and the hERG channel are summarized below.

TargetIC50
MASP-211.4 nM
MASP-313.2 µM
hERG Channel175 µM
Data from MedchemExpress.[1]

Q4: What is the stability of this compound in plasma?

This compound has shown poor stability in mouse plasma, with a half-life of 4.4 hours.[1] This is a critical consideration for the design of in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro experiments assessing the effect of this compound on the hERG channel.

Problem Potential Cause Recommended Solution
Inconsistent or no hERG channel inhibition at expected concentrations. Compound Instability: this compound has limited plasma stability, which may translate to instability in certain assay buffers over time.- Prepare fresh stock solutions of this compound for each experiment.- Minimize the time the compound is in the aqueous buffer before application to the cells.- Consider the use of a stabilizing agent if compatible with the assay.
Solubility Issues: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration.- Confirm the solubility of this compound in your specific assay buffer.- Use a minimal amount of a suitable solvent like DMSO for the initial stock solution and ensure the final solvent concentration is low and consistent across all conditions.- Visually inspect solutions for any signs of precipitation.
Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects that may interfere with the assay.- Use the lowest effective concentration of this compound based on its IC50 for MASP-2, if the goal is to study on-target effects.- If investigating hERG effects, be aware that concentrations approaching the 175 µM IC50 are high and may induce other cellular changes.
High variability in hERG current measurements between experiments. Inconsistent Experimental Conditions: Minor variations in temperature, pH, or solution composition can affect hERG channel activity.- Strictly adhere to a standardized protocol for all experiments.- Maintain a constant temperature, ideally at or near physiological temperature (35-37°C), as hERG channel kinetics are temperature-sensitive.- Prepare all solutions from the same stock reagents and verify the pH of the final buffers.
Cell Health and Passage Number: The health and passage number of the cells expressing the hERG channel can impact current density and stability.- Use cells from a consistent and low passage number for all experiments.- Regularly monitor cell morphology and viability.- Ensure a stable baseline recording for a sufficient period before applying the compound.
"Rundown" of hERG current during patch-clamp recording. Inherent Channel Behavior: hERG channels can exhibit a "rundown" phenomenon, where the current amplitude decreases over the course of a long experiment.- Perform experiments as efficiently as possible to minimize recording time.- Implement a strict time control for compound application and washout.- Monitor the current in a vehicle control over the same time course to quantify the extent of rundown.
Unstable seal in patch-clamp experiments. High Compound Concentration: High concentrations of some compounds can destabilize the gigaohm seal between the patch pipette and the cell membrane.- If seal instability is observed at higher concentrations of this compound, try to use the lowest concentration that elicits a measurable effect.- Ensure the quality of the glass pipettes and the cleanliness of the recording chamber.

Experimental Protocols

hERG Channel Inhibition Assay using Whole-Cell Patch-Clamp

This protocol is a generalized procedure for assessing the inhibitory effect of this compound on hERG channels expressed in a stable cell line (e.g., HEK293).

1. Cell Preparation:

  • Culture hERG-expressing cells according to standard protocols.

  • Plate cells onto glass coverslips at an appropriate density to allow for isolated single cells for patching.

  • Use cells within 24-48 hours of plating.

2. Solutions:

  • External Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 10 HEPES, 1.5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.

  • Test Solutions: Dilute the stock solution in the external solution to the final desired concentrations. The final DMSO concentration should be ≤0.1% and consistent across all test and vehicle control solutions.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) with a single, healthy cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the voltage protocol.

4. Voltage Protocol:

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

  • Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.

  • Repeat this voltage protocol at regular intervals (e.g., every 15-20 seconds).

5. Data Acquisition and Analysis:

  • Record the hERG tail current amplitude in the absence of the compound (baseline).

  • Apply the vehicle control solution and record the current for a stable period.

  • Apply different concentrations of this compound, allowing the effect to reach a steady state at each concentration.

  • Measure the peak tail current amplitude at each concentration.

  • Calculate the percentage of inhibition at each concentration relative to the baseline current.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

Experimental Workflow for hERG Assay

hERG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture hERG- expressing cells plating Plate cells on coverslips cell_culture->plating patch Establish whole-cell patch-clamp plating->patch solutions Prepare external, internal, and test solutions solutions->patch baseline Record baseline hERG current patch->baseline application Apply this compound concentrations baseline->application measure Measure peak tail current application->measure inhibition Calculate % inhibition measure->inhibition ic50 Determine IC50 inhibition->ic50

Caption: Workflow for assessing this compound's effect on hERG channels.

MASP-2 Signaling Pathway (Lectin Pathway of Complement)

MASP2_Pathway cluster_recognition Pattern Recognition cluster_activation Protease Activation cluster_downstream Downstream Effects MBL Mannan-Binding Lectin (MBL) or Ficolins MASP1 MASP-1 MBL->MASP1 activates Pathogen Pathogen Associated Molecular Patterns (PAMPs) Pathogen->MBL binds to MASP2 MASP-2 MASP1->MASP2 activates C4 C4 MASP2->C4 cleaves C2 C2 MASP2->C2 cleaves MASP2_IN_1 This compound MASP2_IN_1->MASP2 inhibits C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 cleaves C3b C3b (Opsonization) C3->C3b C3a C3a (Inflammation) C3->C3a

References

Technical Support Center: Masp-2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Masp-2-IN-1, a potent inhibitor of the mannan-binding lectin-associated serine protease-2 (MASP-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, troubleshooting, and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that primarily targets the serine protease activity of MASP-2.[1][2] MASP-2 is a key enzyme in the lectin pathway of the complement system.[3] Upon binding of pattern recognition molecules like mannan-binding lectin (MBL) to pathogens or altered self-cells, MASP-2 is activated and proceeds to cleave complement components C4 and C2, leading to the formation of the C3 convertase (C4b2a) and subsequent amplification of the complement cascade.[4][5] this compound effectively blocks this cleavage activity, thereby inhibiting the lectin pathway at an early stage.

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high potency against MASP-2 with an IC50 of 11.4 nM. It also shows inhibitory activity against MASP-3, albeit at a much higher concentration, with an IC50 of 13.2 µM.[1][2][6] This dual activity should be considered when designing and interpreting experiments. The compound has been observed to have weak inhibitory effects on hERG at a significantly higher concentration (IC50 of 175 µM).[1][6]

Q3: How should I prepare and store this compound for my experiments?

A3: For optimal performance, it is crucial to follow the manufacturer's instructions for solubility and storage. Generally, small molecule inhibitors are dissolved in a high-quality solvent like DMSO to create a concentrated stock solution. For aqueous-based assays, further dilution into the appropriate experimental buffer is necessary. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not affect the experimental results. For storage, it is recommended to keep the product under the conditions specified in the Certificate of Analysis.[1]

Q4: What are the appropriate positive and negative controls for a MASP-2 inhibition assay?

A4:

  • Positive Control (for complement activation): A sample containing active serum or plasma without any inhibitor should be used to demonstrate that the lectin pathway is functional.

  • Negative Control (for background signal): A sample with heat-inactivated serum or a buffer without a complement source can be used to determine the baseline signal in the assay.

  • Vehicle Control: To account for any effects of the solvent used to dissolve this compound, a control containing the same final concentration of the solvent (e.g., DMSO) should be included.

  • Alternative Pathway Control: To confirm the specificity of lectin pathway inhibition, an assay that specifically activates the alternative pathway (e.g., using zymosan or LPS-coated plates) can be performed in the presence of this compound.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50 (MASP-2) 11.4 nM[1][2][6]
IC50 (MASP-3) 13.2 µM[1][6]
IC50 (hERG) 175 µM[1][6]
Plasma Stability (Mouse) Half-life of 4.4 hours[1][6]

Experimental Protocols & Troubleshooting

Lectin Pathway C4 Deposition Assay

This assay measures the ability of MASP-2 to cleave C4, leading to the deposition of C4b on a mannan-coated surface.

Diagram: C4 Deposition Assay Workflow

C4_Deposition_Workflow A Coat Plate with Mannan (B1593421) B Block Plate A->B C Add Serum/Plasma + this compound B->C D Incubate (e.g., 37°C) C->D E Wash D->E F Add Anti-C4b Antibody E->F G Incubate F->G H Wash G->H I Add Secondary Ab + Substrate H->I J Read Plate I->J

Caption: Workflow for a typical C4 deposition ELISA to assess MASP-2 activity.

Methodology:

  • Coating: Coat a high-binding microtiter plate with mannan (e.g., 10 µg/ml in a suitable coating buffer) overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., TBS containing 1% BSA) to prevent non-specific binding.

  • Inhibition: Prepare serial dilutions of this compound. In a separate plate, pre-incubate the inhibitor with diluted normal human serum (NHS) for a defined period (e.g., 30 minutes at room temperature).

  • Activation: Transfer the serum/inhibitor mixtures to the mannan-coated plate.

  • Incubation: Incubate the plate at 37°C to allow for complement activation and C4b deposition.

  • Detection: Wash the plate and add a primary antibody specific for a C4 fragment (e.g., anti-C4b or anti-C4d). Following another incubation and wash step, add an enzyme-conjugated secondary antibody.

  • Readout: Add a suitable substrate and measure the absorbance at the appropriate wavelength.

Troubleshooting Guide: C4 Deposition Assay

IssuePossible CauseRecommended Solution
High background signal Incomplete blockingIncrease blocking time or try a different blocking agent.
Non-specific antibody bindingTitrate the primary and secondary antibodies to optimal concentrations.
Low or no signal in positive control Inactive serumUse fresh, properly stored serum. Avoid multiple freeze-thaw cycles.
Insufficient incubation time/temperatureOptimize incubation times and ensure the incubator is at the correct temperature.
Inconsistent results between wells Pipetting errorsEnsure accurate and consistent pipetting. Use calibrated pipettes.
Edge effectsAvoid using the outer wells of the plate or ensure proper plate sealing during incubations.
Downstream C3 Deposition Assay

This assay measures the formation of the C3 convertase and subsequent deposition of C3b, providing an assessment of the entire upstream lectin pathway.

Diagram: Lectin Pathway Signaling

Lectin_Pathway cluster_0 Initiation cluster_1 Amplification cluster_2 Effector Function PAMPs PAMPs on Pathogen Surface MBL MBL/Ficolin PAMPs->MBL Binds MASP1 MASP-1 MBL->MASP1 Activates MASP2 MASP-2 MASP1->MASP2 Activates C4 C4 MASP2->C4 Cleaves C2 C2 MASP2->C2 Cleaves Masp2_IN_1 This compound Masp2_IN_1->MASP2 Inhibits C4b C4b C4->C4b C2a C2a C2->C2a C3_convertase C4b2a (C3 Convertase) C4b->C3_convertase C2a->C3_convertase C3 C3 C3_convertase->C3 Cleaves C3b C3b (Opsonization) C3->C3b C5_convertase C5 Convertase C3b->C5_convertase MAC Membrane Attack Complex (MAC) C5_convertase->MAC

Caption: Simplified diagram of the lectin pathway of complement activation.

Methodology:

The protocol is similar to the C4 deposition assay, with the primary difference being the detection step.

  • Follow steps 1-5 of the C4 deposition assay protocol.

  • Detection: After the incubation to allow complement activation, wash the plate and add a primary antibody specific for a C3 fragment (e.g., anti-C3b or anti-C3c).

  • Proceed with the subsequent incubation, washing, secondary antibody, and substrate steps as described for the C4 deposition assay.

Troubleshooting Guide: C3 Deposition Assay

IssuePossible CauseRecommended Solution
Inhibition observed in C4 assay but not in C3 assay Alternative pathway amplificationThe alternative pathway can amplify C3b deposition. Ensure assay conditions (e.g., serum dilution) are optimized to minimize alternative pathway contribution. Consider using specific inhibitors of the alternative pathway (e.g., anti-Factor D) to confirm lectin pathway-specific C3 deposition.[8]
High variability in results Sample handlingComplement components are labile. Ensure consistent and proper sample collection and storage (e.g., on ice, prompt freezing at -70°C).[7]
Reagent lot-to-lot variabilityUse reagents from the same lot for an entire experiment. Qualify new lots against old ones.[7]

Diagram: Troubleshooting Logic for Unexpected Results

Troubleshooting_Logic Start Unexpected Result (e.g., No Inhibition) Check_Controls Review Controls (Positive, Negative, Vehicle) Start->Check_Controls Check_Reagents Verify Reagent Integrity (Serum, Antibodies, Inhibitor) Start->Check_Reagents Check_Protocol Confirm Protocol Adherence (Incubation times, temps, dilutions) Start->Check_Protocol Inhibitor_Prep Check Inhibitor Preparation (Solubility, Concentration) Check_Protocol->Inhibitor_Prep Assay_Setup Evaluate Assay Setup (Plate type, washing steps) Check_Protocol->Assay_Setup Data_Analysis Re-evaluate Data Analysis (Curve fitting, background subtraction) Assay_Setup->Data_Analysis Consult Consult Technical Support Data_Analysis->Consult

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

minimizing variability in Masp-2-IN-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Masp-2-IN-1

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and achieving consistent, reproducible results in experiments utilizing this selective inhibitor of the lectin complement pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Mannan-binding lectin-associated serine protease 2 (MASP-2). MASP-2 is the key effector enzyme of the lectin pathway of the complement system.[1][2][3] Upon activation of the lectin pathway, MASP-2 cleaves complement components C4 and C2 to form the C3 convertase, C4b2a.[2] By specifically inhibiting the proteolytic activity of MASP-2, this compound effectively blocks the lectin pathway cascade at its initiation point, without affecting the classical or alternative complement pathways.[4][5][6]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For optimal stability and performance, please adhere to the following guidelines.

ParameterRecommendationRationale
Reconstitution Solvent Anhydrous DMSOProvides the best solubility and stability for the stock solution.
Stock Solution Concentration 10 mMA standard concentration that allows for easy serial dilutions.
Stock Solution Storage -20°C or -80°C in small aliquotsMinimizes freeze-thaw cycles which can degrade the compound.[7]
Working Solution Buffer Assay-specific buffer (e.g., GVB++)Dilute stock solution into aqueous buffer immediately before use.
Aqueous Stability Use within 4 hours of dilutionSmall molecule inhibitors can be less stable in aqueous solutions.

Q3: How can I confirm that this compound is active in my assay?

A3: The most direct method is to perform a dose-response experiment in a lectin pathway-specific functional assay, such as a mannan-coating ELISA that measures C4 or C3 deposition. You should observe a concentration-dependent decrease in complement deposition with an IC50 value consistent with the product's technical data sheet. A non-specific inhibitor or a compound that has lost activity will show a weak or flat dose-response curve.

Troubleshooting Experimental Variability

Problem 1: High variability between replicate wells in my ELISA.

Potential Cause Troubleshooting Action
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like serum. Ensure consistent tip immersion depth.
Inconsistent Plate Washing Use an automated plate washer if available. If washing manually, ensure all wells are aspirated and filled with equal force and volume. Tap the plate on absorbent paper to remove residual liquid.
Edge Effects Avoid using the outermost wells of the plate, as they are more susceptible to temperature fluctuations and evaporation. Fill outer wells with buffer or water.
Inhibitor Precipitation Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Visually inspect wells for any signs of precipitation after adding the inhibitor.
Incomplete Mixing Gently tap or use a plate shaker to mix reagents thoroughly after each addition, especially after adding the inhibitor and serum.

Problem 2: Inconsistent IC50 values between experiments.

Potential Cause Troubleshooting Action
Serum Sample Handling Serum is the source of complement proteins and its handling is critical.[8][9] Follow a strict, standardized protocol for serum collection, processing, and storage.[7][10][11] Avoid repeated freeze-thaw cycles.[7][12] Thaw samples on ice and process them quickly.[10][12]
Inter-individual Serum Variation Complement activity can vary significantly between donors.[13][14] For screening, use a large batch of commercially pooled normal human serum to ensure consistency. For specific studies, document and control for donor variability.
Reagent Stability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure other critical reagents, like the detection antibody, have not expired and have been stored correctly.
Substrate Concentration For enzymatic assays, the measured IC50 value is dependent on the substrate concentration relative to its Km.[15] Ensure the concentration of C4 and C2 (or surrogate substrates) is consistent across experiments.
Incubation Times & Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol. Use a calibrated incubator and timer. Small deviations can significantly alter enzyme kinetics and complement activation rates.

Visual Guides and Workflows

Lectin Pathway Signaling and Inhibition Point

The diagram below illustrates the lectin complement pathway and highlights the specific point of action for this compound.

Lectin_Pathway cluster_cleavage Cleavage Events pathogen Pathogen Surface (Mannan, etc.) mbl MBL / Ficolins pathogen->mbl binds masp1 MASP-1 mbl->masp1 activates masp2 MASP-2 masp1->masp2 activates masp2_active Active MASP-2 masp2->masp2_active c4 C4 masp2_active->c4 cleaves c2 C2 masp2_active->c2 cleaves c4b C4b c4->c4b c2a C2a c2->c2a inhibitor This compound inhibitor->masp2_active INHIBITS c3_convertase C4b2a (C3 Convertase) c4b->c3_convertase c2a->c3_convertase downstream Downstream Activation (C3, C5b-9) c3_convertase->downstream

Caption: MASP-2 is the central enzyme blocked by this compound.

General Experimental Workflow

This workflow outlines the key steps for assessing the inhibitory activity of this compound in a typical ELISA format.

Experimental_Workflow start Start prep_plate 1. Coat Plate (e.g., Mannan) start->prep_plate block 2. Block Plate prep_plate->block prep_inhibitor 3. Prepare Serial Dilutions of this compound block->prep_inhibitor add_inhibitor 4. Add Inhibitor to Wells prep_inhibitor->add_inhibitor add_serum 5. Add Serum (Source of Complement) add_inhibitor->add_serum incubate 6. Incubate (e.g., 37°C) add_serum->incubate wash1 7. Wash Plate incubate->wash1 add_detection 8. Add Detection Ab (e.g., anti-C4d) wash1->add_detection incubate2 9. Incubate add_detection->incubate2 wash2 10. Wash Plate incubate2->wash2 add_substrate 11. Add Substrate wash2->add_substrate read 12. Read Plate (e.g., 450 nm) add_substrate->read analyze 13. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Standard workflow for a lectin pathway inhibition ELISA.

Troubleshooting Logic: Low or No Inhibition

If your experiment shows weaker-than-expected or no inhibition, use this decision tree to diagnose the potential issue.

Troubleshooting_Tree problem Problem: Low or No Inhibition Signal q1 Is the positive control (no inhibitor) working? problem->q1 q2 Was the inhibitor reconstituted correctly? q1->q2 Yes sol1 Solution: Troubleshoot the core assay. Check serum activity, coating, and detection antibody. q1->sol1 No q3 Was the inhibitor added to the correct wells? q2->q3 Yes sol2 Solution: Re-reconstitute fresh vial. Use anhydrous DMSO and verify concentration. q2->sol2 No sol3 Solution: Review plate map and pipetting protocol. Repeat experiment. q3->sol3 No sol4 Solution: Inhibitor may be inactive. Contact technical support. q3->sol4 Yes

Caption: A decision tree for troubleshooting weak inhibition.

Detailed Experimental Protocol

Lectin Pathway C4d Deposition ELISA for this compound IC50 Determination

This protocol describes a standardized method to determine the half-maximal inhibitory concentration (IC50) of this compound.

1. Materials and Reagents:

  • Microplate: 96-well high-binding microplate.

  • Coating Antigen: Mannan (B1593421) from Saccharomyces cerevisiae (10 µg/mL in PBS).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Assay Buffer: Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++).

  • Serum: Pooled Normal Human Serum (NHS), stored at -80°C.

  • Inhibitor: this compound, reconstituted to 10 mM in anhydrous DMSO.

  • Detection Antibody: Biotinylated anti-human C4d antibody.

  • Secondary Reagent: Streptavidin-Horseradish Peroxidase (HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2N H2SO4.

2. Plate Coating and Blocking:

  • Coat wells with 100 µL of mannan solution.

  • Incubate overnight at 4°C.

  • Wash plate 3 times with 200 µL of PBST.

  • Block with 200 µL of Blocking Buffer for 2 hours at room temperature (RT).

  • Wash plate 3 times with 200 µL of PBST.

3. Inhibition Assay:

  • Prepare serial dilutions of this compound (e.g., 100 µM to 0.01 nM) in GVB++. Keep the final DMSO concentration constant and below 0.5%.

  • Add 50 µL of diluted inhibitor or GVB++ (for positive and negative controls) to the appropriate wells.

  • Thaw NHS on ice. Dilute the serum in GVB++ (e.g., 1:80). The optimal dilution should be determined empirically to be on the linear portion of the activation curve.

  • Add 50 µL of diluted NHS to all wells except the negative control (add 50 µL GVB++ instead).

  • Incubate for 1 hour at 37°C to allow complement activation.

4. Detection:

  • Wash plate 4 times with PBST.

  • Add 100 µL of diluted biotinylated anti-C4d antibody to each well.

  • Incubate for 1 hour at RT.

  • Wash plate 4 times with PBST.

  • Add 100 µL of diluted Streptavidin-HRP to each well.

  • Incubate for 30 minutes at RT in the dark.

  • Wash plate 5 times with PBST.

5. Data Development and Analysis:

  • Add 100 µL of TMB substrate to each well.

  • Incubate at RT until sufficient color develops (approx. 5-15 minutes).

  • Stop the reaction by adding 100 µL of Stop Solution.

  • Read the absorbance at 450 nm.

  • Subtract the average absorbance of the negative control wells from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (0% inhibition).

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.

References

Validation & Comparative

A Comparative Guide to MASP-2 Inhibitors: Masp-2-IN-1 Versus Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mannan-binding lectin-associated serine protease-2 (MASP-2) is a critical enzyme in the lectin pathway of the complement system, a key component of the innate immune response. Dysregulation of this pathway has been implicated in a variety of inflammatory and autoimmune diseases, making MASP-2 a prime therapeutic target. This guide provides a comparative overview of Masp-2-IN-1, a small molecule inhibitor, and other notable MASP-2 inhibitors, including the clinical-stage monoclonal antibody narsoplimab.

Quantitative Performance Comparison

The following table summarizes key quantitative data for this compound and other select MASP-2 inhibitors. It is important to note that direct comparisons of potency (e.g., IC50 values) should be interpreted with caution, as experimental conditions may vary between studies.

InhibitorTypeTarget(s)Potency (IC50/K D)SelectivityPlasma Stability/Half-life
This compound Small MoleculeMASP-2, MASP-3MASP-2 IC50: 11.4 nM MASP-3 IC50: 13.2 µM[1]Shows significantly lower potency against MASP-3.[1]Poor stability in mouse plasma (t½ = 4.4 hours)[1]
Narsoplimab (OMS721) Monoclonal AntibodyMASP-2K D : 0.062 nM (zymogen MASP-2), 0.089 nM (active MASP-2) IC50: ~1 nM (dilute serum), ~3.4 nM (90% serum)[2]>5,000-fold selectivity over MASP-1, MASP-3, C1r, and C1s[2]Not explicitly stated in the provided results, but as a monoclonal antibody, it is expected to have a much longer half-life than a small molecule.
TFMI-2 Variants PeptideMASP-2IC50: 11–406 nM (in various complement deposition assays)[3]Selective for MASP-2; inactive against MASP-1 and MASP-3.[3]Information not available.
SGMI-2 PeptideMASP-2IC50: ~66 nM (in Wieslab complement assay)[4]Selective for MASP-2.[4]Information not available.

The Lectin Pathway and the Role of MASP-2

The lectin pathway is initiated by the binding of pattern recognition molecules (PRMs), such as mannan-binding lectin (MBL) and ficolins, to carbohydrate patterns on the surface of pathogens or damaged host cells. This binding leads to the activation of MASP-2, which then cleaves C4 and C2 to form the C3 convertase (C4b2a), a central step in the complement cascade. This cascade ultimately results in inflammation, opsonization, and the formation of the membrane attack complex (MAC), which lyses target cells.[3]

Lectin_Pathway cluster_initiation Initiation cluster_activation Activation cluster_amplification Amplification cluster_effector Effector Functions Pathogen/Damaged Cell Pathogen/Damaged Cell MBL_Ficolins MBL/Ficolins Pathogen/Damaged Cell->MBL_Ficolins Binds to carbohydrate patterns MASP1 MASP-1 MBL_Ficolins->MASP1 Activates MASP2 MASP-2 MASP1->MASP2 Activates C4 C4 MASP2->C4 Cleaves C2 C2 MASP2->C2 Cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 Cleaves C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b MAC Membrane Attack Complex (Cell Lysis) C3b->MAC

Figure 1. The Lectin Signaling Pathway.

Comparative Analysis of MASP-2 Inhibitors

This compound: A Small Molecule Approach

This compound is a small molecule inhibitor that targets the enzymatic activity of MASP-2 with a reported IC50 of 11.4 nM.[1] A key characteristic of small molecule inhibitors is their potential for oral bioavailability. However, this compound has been shown to have poor stability in mouse plasma, with a half-life of only 4.4 hours, which may present a challenge for in vivo applications.[1] Notably, this compound also inhibits MASP-3, albeit at a much higher concentration (IC50 of 13.2 µM), indicating a degree of selectivity for MASP-2.[1] Further studies are needed to fully characterize its selectivity profile against a broader range of serine proteases.

Narsoplimab: A Highly Specific Monoclonal Antibody

Narsoplimab (formerly OMS721) is a human monoclonal antibody that binds to MASP-2 with very high affinity (KD in the low picomolar range).[2] Its mechanism of action is to block the function of MASP-2, thereby preventing the cleavage of C4 and C2 and halting the lectin pathway cascade.[2][3] A significant advantage of narsoplimab is its high specificity, with over 5,000-fold greater selectivity for MASP-2 compared to other closely related serine proteases, including MASP-1 and MASP-3.[2] This high selectivity minimizes the risk of off-target effects. As a monoclonal antibody, narsoplimab is administered via injection and is expected to have a much longer plasma half-life compared to small molecules. Narsoplimab has undergone clinical trials for various conditions, including hematopoietic stem cell transplant-associated thrombotic microangiopathy (HSCT-TMA).

Other Peptide-Based Inhibitors

Other MASP-2 inhibitors, such as the TFMI-2 variants and SGMI-2, are peptide-based. These inhibitors have demonstrated potent and selective inhibition of the lectin pathway in vitro.[3][4] For instance, TFMI-2 variants show IC50 values in the nanomolar range in various complement deposition assays and are selective for MASP-2 over MASP-1 and MASP-3.[3] Peptide-based inhibitors can offer a balance of specificity and size, but like monoclonal antibodies, they are typically administered parenterally.

Experimental Methodologies

A crucial aspect of comparing different inhibitors is understanding the experimental protocols used to determine their performance characteristics. Below are generalized protocols for key assays used in the evaluation of MASP-2 inhibitors.

General Experimental Workflow

The evaluation of a potential MASP-2 inhibitor typically follows a multi-step process, starting with in vitro enzymatic assays and progressing to more complex cell-based and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo/Cell-Based Assays cluster_invivo In Vivo Evaluation enzymatic_assay Enzymatic Assay (IC50 Determination) binding_assay Binding Affinity Assay (KD Determination) enzymatic_assay->binding_assay selectivity_assay Selectivity Profiling (vs. other proteases) binding_assay->selectivity_assay serum_assay Lectin Pathway Activity Assay (e.g., C4 or C3 deposition in serum) selectivity_assay->serum_assay pk_pd Pharmacokinetics & Pharmacodynamics serum_assay->pk_pd efficacy_model Disease Models (e.g., Ischemia-Reperfusion Injury) pk_pd->efficacy_model

Figure 2. General Experimental Workflow.
Key Experimental Protocols

1. MASP-2 Enzymatic Activity Assay (for IC50 Determination of Small Molecule Inhibitors)

This assay directly measures the ability of an inhibitor to block the catalytic activity of purified MASP-2.

  • Principle: Recombinant active MASP-2 is incubated with a synthetic substrate that releases a fluorescent or colorimetric signal upon cleavage. The inhibitor is added at various concentrations to determine the concentration at which 50% of the enzymatic activity is inhibited (IC50).

  • Materials:

    • Recombinant human MASP-2 (active form)

    • Fluorogenic or chromogenic peptide substrate for MASP-2

    • Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)

    • Test inhibitor (e.g., this compound)

    • 96-well microplate

    • Microplate reader (fluorescence or absorbance)

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in the assay buffer.

    • Add a fixed concentration of recombinant MASP-2 to each well of the microplate.

    • Add the different concentrations of the inhibitor to the wells and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in fluorescence or absorbance over time using a microplate reader.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Lectin Pathway-Specific C4 Deposition ELISA (for Functional Inhibition)

This assay measures the functional inhibition of the lectin pathway in a more physiological context, using serum as the source of complement proteins.

  • Principle: A microplate is coated with a ligand that activates the lectin pathway (e.g., mannan). Serum is added in the presence of the inhibitor. The activation of the lectin pathway leads to the cleavage of C4 and the deposition of C4b on the plate, which is then detected using a specific antibody.

  • Materials:

    • 96-well microplate coated with mannan (B1593421)

    • Normal human serum (NHS)

    • Test inhibitor (e.g., narsoplimab)

    • Blocking buffer (e.g., BSA in PBS)

    • Wash buffer (e.g., PBS with Tween-20)

    • Primary antibody against human C4/C4b

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., H2SO4)

    • Microplate reader

  • Procedure:

    • Coat the microplate wells with mannan and incubate overnight.

    • Block non-specific binding sites with a blocking buffer.

    • Prepare serial dilutions of the test inhibitor.

    • Pre-incubate the diluted inhibitor with NHS for a specified time.

    • Add the inhibitor-serum mixture to the mannan-coated wells and incubate to allow for complement activation and C4 deposition.

    • Wash the wells to remove unbound components.

    • Add the primary antibody against C4/C4b and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • Wash the wells and add the TMB substrate. Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm.

    • Plot the absorbance against the inhibitor concentration to determine the IC50 value.

Conclusion

The landscape of MASP-2 inhibitors includes a diverse range of modalities, from small molecules like this compound to monoclonal antibodies such as narsoplimab and peptide-based inhibitors. Each class presents a unique set of advantages and challenges.

  • This compound represents a promising small molecule approach, offering the potential for oral administration. However, its current limitations include off-target activity against MASP-3 and poor plasma stability, which will need to be addressed in future drug development efforts.

  • Narsoplimab exemplifies the high specificity and potency that can be achieved with a monoclonal antibody. Its advanced clinical development provides a strong validation for MASP-2 as a therapeutic target. The main considerations for antibody therapeutics are their parenteral route of administration and higher manufacturing costs.

  • Peptide inhibitors like the TFMI-2 variants offer a middle ground, combining good potency and selectivity.

The choice of an optimal MASP-2 inhibitor will ultimately depend on the specific therapeutic application, considering factors such as the desired route of administration, dosing frequency, and the required selectivity profile. Further head-to-head studies under standardized experimental conditions are warranted to allow for a more direct and comprehensive comparison of these promising therapeutic agents.

References

A Head-to-Head Comparison of MASP-2 Inhibitors: Masp-2-IN-1 and Narsoplimab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lectin pathway of the complement system is a critical component of innate immunity, but its overactivation is implicated in the pathogenesis of numerous inflammatory and thrombotic diseases. A key therapeutic target within this pathway is the mannan-binding lectin-associated serine protease-2 (MASP-2), the effector enzyme responsible for initiating the downstream cascade. This guide provides an objective comparison of two prominent MASP-2 inhibitors: Masp-2-IN-1, a small molecule inhibitor, and narsoplimab, a human monoclonal antibody.

Mechanism of Action: Small Molecule versus Monoclonal Antibody

Both this compound and narsoplimab function by inhibiting the enzymatic activity of MASP-2, thereby preventing the cleavage of complement components C4 and C2 and halting the formation of the C3 convertase. However, their molecular nature and specificity profiles differ significantly.

Narsoplimab is a fully human IgG4 monoclonal antibody that binds with high affinity and specificity to MASP-2.[1][2] This high specificity for MASP-2 ensures that the classical and alternative complement pathways remain intact, which is crucial for maintaining host defense against infections.[3] Narsoplimab is designed to prevent complement-mediated inflammation and endothelial damage.[4]

This compound (also known as Compound 77) is a small molecule inhibitor of mannan-binding lectin-associated serine protease (MASP).[1][5] In addition to inhibiting MASP-2, it also shows activity against MASP-3, another serine protease involved in the alternative pathway of complement.[1][5]

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and narsoplimab, providing a basis for comparing their potency and selectivity.

ParameterThis compoundNarsoplimab
Target(s) MASP-2, MASP-3MASP-2
Molecule Type Small MoleculeHuman Monoclonal Antibody (IgG4)
IC50 (MASP-2) 11.4 nM~1 nM (in dilute serum), ~3.4 nM (in 90% serum)[4]
IC50 (MASP-3) 13.2 µMNot Applicable (highly selective for MASP-2)[1]
Binding Affinity (KD for MASP-2) Not Reported0.073 nM (by SPR), 0.062 nM (by ELISA)[1]
In Vitro Stability Poor stability in mouse plasma (half-life of 4.4 hours)[1][5]Not Reported
Clinical Development PreclinicalPhase 2 clinical trials completed for HSCT-TMA[6][7]

Signaling Pathway and Inhibition

The following diagram illustrates the lectin pathway of the complement system and the points of inhibition for this compound and narsoplimab.

Lectin_Pathway Lectin Pathway and Inhibition by this compound and Narsoplimab cluster_activation Activation cluster_cascade Cascade cluster_inhibitors Inhibitors Pathogen Pathogen MBL/Ficolins MBL/Ficolins Pathogen->MBL/Ficolins binds MASP-1 MASP-1 MBL/Ficolins->MASP-1 activates MASP-2_zymogen MASP-2 (zymogen) MASP-1->MASP-2_zymogen activates MASP-2_active MASP-2 (active) C4 C4 MASP-2_active->C4 cleaves C2 C2 MASP-2_active->C2 cleaves C4bC2a C3 Convertase C4->C4bC2a C2->C4bC2a C3 C3 C4bC2a->C3 cleaves C3b C3b C3->C3b Downstream_Effects Inflammation, Opsonization, Cell Lysis C3b->Downstream_Effects Narsoplimab Narsoplimab Narsoplimab->MASP-2_active inhibits This compound This compound This compound->MASP-2_active inhibits

Caption: Lectin Pathway and points of inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used to evaluate this compound and narsoplimab.

This compound: In Vitro Inhibition Assay (General Protocol)

While the specific protocol for this compound is not publicly available, a general biochemical assay to determine the IC50 of a small molecule inhibitor against MASP-2 would typically involve the following steps:

  • Reagents and Materials:

    • Recombinant human MASP-2 enzyme.

    • A fluorogenic or chromogenic peptide substrate for MASP-2.

    • Assay buffer (e.g., Tris-HCl or HEPES with Ca2+ and Mg2+).

    • This compound at various concentrations.

    • A microplate reader capable of detecting fluorescence or absorbance.

  • Procedure:

    • Recombinant MASP-2 is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the peptide substrate.

    • The plate is incubated at a controlled temperature (e.g., 37°C), and the fluorescence or absorbance is measured at regular intervals.

    • The rate of substrate cleavage is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Narsoplimab: Clinical Trial Protocol for HSCT-TMA (NCT02222545)

Narsoplimab has been evaluated in a pivotal single-arm, open-label clinical trial for the treatment of hematopoietic stem-cell transplantation–associated thrombotic microangiopathy (HSCT-TMA).[5][6]

  • Study Design: A phase 2, single-arm, open-label study.[8]

  • Patient Population: Adult patients with a diagnosis of HSCT-TMA.[6]

  • Intervention: Patients received intravenous narsoplimab once weekly for a planned duration of 4 to 8 weeks.[6]

  • Primary Endpoint: The primary efficacy endpoint was the response rate, defined by improvement in both laboratory markers of TMA (platelet count and lactate (B86563) dehydrogenase) and clinical status (organ function or freedom from transfusion).[6]

  • Key Assessments:

    • Efficacy: Response rate, overall survival, and changes in laboratory parameters (platelet count, LDH, haptoglobin, creatinine).[9]

    • Safety: Monitoring of adverse events.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a MASP-2 inhibitor.

Experimental_Workflow Preclinical Evaluation of a MASP-2 Inhibitor Start Start Biochemical_Assay Biochemical Assay (IC50 determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Lectin Pathway Assay Biochemical_Assay->Cell_Based_Assay Selectivity_Assay Selectivity Profiling (vs. other proteases) Cell_Based_Assay->Selectivity_Assay In_Vivo_PK In Vivo Pharmacokinetics (e.g., in mice) Selectivity_Assay->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Study (disease model) In_Vivo_PK->In_Vivo_Efficacy End End In_Vivo_Efficacy->End

Caption: A typical preclinical evaluation workflow.

Conclusion

This compound and narsoplimab represent two distinct approaches to inhibiting MASP-2. Narsoplimab, as a monoclonal antibody, demonstrates high target specificity and potent inhibition of the lectin pathway, with promising clinical data in HSCT-TMA.[6] this compound, a small molecule, offers the potential advantages of oral administration but exhibits a broader inhibitory profile and has yet to progress to clinical trials. The choice between these or other MASP-2 inhibitors will depend on the specific therapeutic application, desired selectivity, and route of administration. Further research, particularly on the in vivo efficacy and safety of small molecule inhibitors like this compound, is warranted to fully understand their therapeutic potential.

References

Masp-2-IN-1: A Comparative Guide to its Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Masp-2-IN-1, a small molecule inhibitor of Mannan-binding Lectin-Associated Serine Protease 2 (MASP-2), with other proteases. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound for their specific applications.

Selectivity Profile of this compound

This compound, also known as Compound 77, has been identified as a potent inhibitor of MASP-2, a key enzyme in the lectin pathway of the complement system. However, its activity is not strictly limited to MASP-2. Experimental data has revealed a degree of cross-reactivity with other proteases, most notably MASP-3.

The following table summarizes the available quantitative data on the inhibitory activity of this compound against various proteases.

Target ProteaseIC50 ValueNotes
MASP-2 11.4 nMPotent inhibition of the primary target.
MASP-3 13.2 µMSignificantly lower potency compared to MASP-2, indicating a degree of selectivity.
hERG 175 µMWeak inhibitory activity, suggesting potential for off-target effects at higher concentrations.

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Data on the cross-reactivity of this compound with other closely related serine proteases of the complement system, such as MASP-1, C1r, and C1s, is not currently available in the public domain. Further studies are required to establish a more comprehensive selectivity profile.

Signaling Pathway of Lectin-Mediated Complement Activation

The following diagram illustrates the central role of MASP-2 in the lectin pathway of the complement system, which is the primary target of this compound.

Lectin Pathway cluster_recognition Pattern Recognition cluster_activation Protease Activation cluster_downstream Downstream Effectors MBL MBL/Ficolins MASP1 MASP-1 MBL->MASP1 associates with MASP2 MASP-2 MBL->MASP2 associates with MASP1->MASP2 activates C4 C4 MASP2->C4 cleaves C2 C2 MASP2->C2 cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 cleaves C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b Masp2_IN_1 This compound Masp2_IN_1->MASP2 inhibits

Caption: The Lectin Pathway of the Complement System and the inhibitory action of this compound on MASP-2.

Experimental Protocols

Detailed experimental protocols for the determination of the IC50 values for this compound are not publicly available. However, a general methodology for assessing the inhibitory activity of compounds against serine proteases like MASP-2 and MASP-3 is outlined below. This protocol is provided for informational purposes and may not reflect the exact procedure used for this compound.

General Protocol for In Vitro Protease Inhibition Assay (Fluorometric)

  • Reagents and Materials:

    • Recombinant human MASP-2 or MASP-3 enzyme.

    • Fluorogenic peptide substrate specific for the respective MASP enzyme.

    • Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and salt concentrations).

    • This compound (or other test compounds) at various concentrations.

    • 96-well black microplates.

    • Fluorometric microplate reader.

  • Experimental Workflow:

    Protease Inhibition Assay Workflow A Prepare serial dilutions of this compound C Add this compound dilutions to respective wells A->C B Add enzyme (MASP-2 or MASP-3) to microplate wells B->C D Pre-incubate enzyme and inhibitor C->D E Initiate reaction by adding fluorogenic substrate D->E F Monitor fluorescence intensity over time E->F G Calculate initial reaction rates F->G H Plot % inhibition vs. inhibitor concentration and determine IC50 G->H

    Caption: A generalized workflow for determining the IC50 of an inhibitor against a target protease.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add a fixed concentration of the MASP enzyme to the wells of a 96-well microplate.

    • Add the different concentrations of this compound to the wells containing the enzyme. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

    • Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Conclusion

This compound is a potent inhibitor of MASP-2 with a significant, though less potent, cross-reactivity with MASP-3. Its weak interaction with hERG suggests a potential for off-target effects that should be considered in experimental design. The lack of data on its activity against other key complement proteases like MASP-1, C1r, and C1s highlights a gap in its selectivity profile. Researchers should exercise caution and may need to perform their own selectivity profiling to fully characterize the suitability of this compound for their specific research needs. The provided general experimental protocol can serve as a starting point for such in-house validation.

Confirming Lectin Pathway Inhibition: A Comparative Guide to Masp-2-IN-1 and Other MASP-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lectin pathway of the complement system is a critical component of innate immunity, but its dysregulation is implicated in a range of inflammatory and autoimmune diseases. Central to this pathway is the mannan-binding lectin-associated serine protease-2 (MASP-2), making it a key therapeutic target. This guide provides a comparative analysis of Masp-2-IN-1, a small molecule inhibitor, alongside other notable MASP-2 inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and application of these research tools.

The Lectin Pathway and the Role of MASP-2

The lectin pathway is initiated by the binding of pattern recognition molecules (PRMs) like mannose-binding lectin (MBL) or ficolins to carbohydrate patterns on the surface of pathogens or damaged host cells.[1] This binding event leads to the activation of MASP-2, a serine protease that subsequently cleaves complement components C4 and C2.[2] This cleavage initiates a cascade culminating in the formation of the C3 convertase (C4b2a), a crucial amplification step, and ultimately the assembly of the membrane attack complex (MAC), which lyses target cells.[2] Given its pivotal role, specific inhibition of MASP-2 offers a targeted approach to modulate the lectin pathway without compromising the other complement activation routes, the classical and alternative pathways.[3]

Comparative Analysis of MASP-2 Inhibitors

A variety of molecules have been developed to specifically inhibit MASP-2, ranging from small molecules to monoclonal antibodies and peptide inhibitors. This section compares the inhibitory potency of this compound (represented by potent small molecule inhibitors) with other well-characterized MASP-2 inhibitors.

Quantitative Data on Inhibitor Potency

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for selected MASP-2 inhibitors. These values provide a quantitative measure of their potency in inhibiting MASP-2 activity and lectin pathway activation.

Inhibitor ClassInhibitor NameTargetKi (nM)IC50 (nM)Key Characteristics
Small Molecule Representative Small Molecule Inhibitors (e.g., EVO24)Human MASP-20.286.6 (Lectin Pathway C3 deposition)High potency and specificity for the lectin pathway.
Monoclonal Antibody Narsoplimab (OMS721)Human MASP-20.062 (zymogen), 0.089 (active)~1 (dilute serum), ~3.4 (90% serum)High affinity and specificity, targeting a non-catalytic domain.[1][4][5]
Peptide Inhibitor SGMI-2Human MASP-26~66 (Lectin Pathway C5b-9)Monospecific inhibitor with no measurable effect on MASP-1.[6][7]
Peptide Inhibitor TFMI-2aHuman MASP-2-11-406 (Lectin Pathway C3/C4 deposition)Potent and selective lectin pathway inhibitors based on a human inhibitor scaffold.[8]
Peptide Inhibitor SFMI-2Human MASP-2180819 (Lectin Pathway C3 deposition)First-generation peptide inhibitor.[9]

Experimental Protocols for Assessing Lectin Pathway Inhibition

Accurate assessment of lectin pathway inhibition is crucial for the characterization of inhibitors. The following are detailed protocols for key in vitro assays used to measure the functional consequences of MASP-2 inhibition.

C4 Deposition Assay (ELISA-based)

This assay measures the cleavage of C4 by MASP-2, a proximal step in the lectin pathway.

Materials:

  • 96-well microtiter plates

  • Mannan (B1593421) (from Saccharomyces cerevisiae)

  • Bovine Serum Albumin (BSA)

  • Normal Human Serum (NHS)

  • MASP-2 inhibitor (e.g., this compound)

  • Purified C4 protein

  • Anti-C4b antibody (primary antibody)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 10 µg/mL mannan in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Inhibitor Incubation: Prepare serial dilutions of the MASP-2 inhibitor in a suitable buffer. Add the diluted inhibitor to the wells.

  • Serum Addition: Add diluted NHS (e.g., 1:100 in a buffer that supports lectin pathway activation) to the wells containing the inhibitor. Incubate for 1 hour at 37°C to allow for MASP-2 activation and C4 cleavage.

  • Washing: Wash the plate five times with wash buffer.

  • Primary Antibody Incubation: Add anti-C4b antibody diluted in blocking buffer to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

C3 Deposition Assay (Flow Cytometry-based)

This assay quantifies the deposition of C3b, a central event in all complement pathways, on a target surface.

Materials:

  • Saccharomyces cerevisiae (yeast) or other suitable target cells

  • Normal Human Serum (NHS)

  • MASP-2 inhibitor

  • GVB++ buffer (Gelatin Veronal Buffer with Ca2+ and Mg2+)

  • Anti-C3b-FITC conjugated antibody (or a primary anti-C3b and a fluorescently labeled secondary antibody)

  • Flow cytometer

Procedure:

  • Target Preparation: Wash yeast cells with GVB++ buffer and adjust to a concentration of 1x108 cells/mL.

  • Inhibitor and Serum Incubation: In a microcentrifuge tube, mix diluted NHS (e.g., 10%) with the desired concentration of the MASP-2 inhibitor.

  • Activation: Add the yeast cell suspension to the serum/inhibitor mixture and incubate for 30 minutes at 37°C with gentle shaking to allow for complement activation and C3b deposition.

  • Washing: Centrifuge the cells and wash twice with cold GVB++ buffer to remove unbound serum components.

  • Staining: Resuspend the cell pellet in a solution containing the anti-C3b-FITC antibody and incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with cold GVB++ buffer.

  • Analysis: Resuspend the final cell pellet in buffer suitable for flow cytometry and analyze the fluorescence intensity of the cell population. A decrease in fluorescence intensity compared to the untreated control indicates inhibition of C3 deposition.

C5b-9 (MAC) Formation Assay (ELISA-based)

This assay measures the terminal outcome of the complement cascade, the formation of the membrane attack complex. Commercial kits, such as the Wieslab® Complement System Screen, are often used for this purpose.[6][8]

Materials:

  • Wieslab® Lectin Pathway ELISA kit or similar, which typically includes:

    • Mannan-coated microtiter strips

    • Diluent buffer specific for the lectin pathway

    • Positive and negative controls

    • Alkaline phosphatase-conjugated anti-C5b-9 antibody

    • Substrate and stop solution

  • MASP-2 inhibitor

Procedure (based on a typical kit protocol):

  • Sample Preparation: Dilute the test serum and controls in the provided lectin pathway-specific diluent. Prepare serial dilutions of the MASP-2 inhibitor in the diluted serum.

  • Incubation: Add 100 µL of the inhibitor-treated serum samples and controls to the mannan-coated wells. Incubate for 60-70 minutes at 37°C.

  • Washing: Wash the wells three times with the provided wash buffer.

  • Conjugate Addition: Add 100 µL of the alkaline phosphatase-conjugated anti-C5b-9 antibody to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the wells three times with the wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature.

  • Stopping Reaction: Add 100 µL of the stop solution to each well.

  • Measurement: Read the absorbance at the wavelength specified in the kit manual (typically 405 nm). The amount of C5b-9 formed is proportional to the absorbance, and a decrease in absorbance indicates inhibition of the lectin pathway.

Visualizing the Lectin Pathway and Inhibition

The following diagrams illustrate the lectin pathway signaling cascade and the experimental workflow for assessing inhibitor efficacy.

Lectin_Pathway cluster_Initiation Initiation cluster_Activation Activation Cascade cluster_Amplification Amplification & Effector Functions cluster_Inhibition Point of Inhibition PRM MBL/Ficolin MASP1 MASP-1 PRM->MASP1 Activates Pathogen Pathogen Surface (Carbohydrate Patterns) Pathogen->PRM Binds to MASP2 MASP-2 MASP1->MASP2 Cleaves & Activates C4 C4 MASP2->C4 Cleaves C2 C2 MASP2->C2 Cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a Forms C2->C4b2a C3 C3 C4b2a->C3 Cleaves C3b C3b (Opsonization) C3->C3b C5_convertase C5 Convertase C3b->C5_convertase Forms MAC Membrane Attack Complex (C5b-9) (Cell Lysis) C5_convertase->MAC Initiates Formation Inhibitor This compound Inhibitor->MASP2 Inhibits

Caption: The Lectin Pathway of Complement Activation and Point of MASP-2 Inhibition.

Experimental_Workflow cluster_Assay_Setup Assay Setup cluster_Incubation Incubation & Activation cluster_Detection Detection of Pathway Activity cluster_Analysis Data Analysis Plate Mannan-Coated Microplate Incubate Incubate at 37°C (Lectin Pathway Activation) Plate->Incubate Serum Normal Human Serum (NHS) Serum->Incubate Inhibitor This compound (Serial Dilutions) Inhibitor->Incubate C4_depo Measure C4 Deposition Incubate->C4_depo Proximal Endpoint C3_depo Measure C3 Deposition Incubate->C3_depo Central Endpoint MAC_form Measure C5b-9 (MAC) Formation Incubate->MAC_form Terminal Endpoint Analysis Calculate IC50 Value C4_depo->Analysis C3_depo->Analysis MAC_form->Analysis

Caption: General Experimental Workflow for Assessing MASP-2 Inhibitor Potency.

References

Assessing MASP-2 Inhibition: A Comparative Guide for Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Mannan-binding lectin-associated serine protease-2 (MASP-2) inhibition in various preclinical disease models, with a focus on ischemia-reperfusion injuries. While direct comparative data for the specific small molecule Masp-2-IN-1 is limited in publicly available literature, this document leverages data from other MASP-2 inhibitors, such as the monoclonal antibody narsoplimab and other experimental agents, to evaluate the therapeutic potential of targeting this key enzyme of the lectin complement pathway. The performance of MASP-2 inhibition is contrasted with alternative therapeutic strategies where data is available.

The Role of MASP-2 in the Lectin Pathway

The lectin pathway is a crucial component of the innate immune system, activated by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). MASP-2 is the effector enzyme of this pathway, and its activation leads to a cascade of inflammatory responses.[1][2] Inhibition of MASP-2 is a targeted approach to mitigating the detrimental effects of lectin pathway overactivation in various pathological conditions, without blocking the classical (antibody-dependent) complement pathway, which is vital for adaptive immunity.[3]

Lectin_Pathway cluster_Recognition Pattern Recognition cluster_Activation Enzymatic Activation cluster_Cleavage Complement Cleavage cluster_Effector Effector Functions MBL MBL MASP2 MASP-2 MBL->MASP2 Ficolins Ficolins Ficolins->MASP2 Collectins Collectins Collectins->MASP2 MASP1 MASP-1 MASP1->MASP2 Activates C4 C4 MASP2->C4 Cleaves C2 C2 MASP2->C2 Cleaves MASP3 MASP-3 C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3a C3a (Inflammation) C4b2a->C3a C3b C3b (Opsonization) C4b2a->C3b Terminal Terminal Pathway (C5b-9 MAC) C3b->Terminal Masp2_IN_1 This compound (Inhibition) Masp2_IN_1->MASP2

Figure 1: The Lectin Complement Pathway and MASP-2 Inhibition.

Efficacy in Preclinical Disease Models

Renal Ischemia-Reperfusion Injury (IRI)

Renal IRI is a significant cause of acute kidney injury, often occurring during transplantation and surgery. The lectin pathway is implicated in the pathogenesis of renal IRI.

Comparative Efficacy Data:

Therapeutic AgentModelKey Efficacy EndpointsReference
EVO24L (MASP-2 Inhibitor) Mouse unilateral warm renal IRI- Significantly reduced serum creatinine (B1669602) and urea- Decreased tubular injury, inflammatory cell infiltration, and complement deposition (C3d, C4d, C9)- Lowered plasma C5a, hyaluronan, IL-6, and TNF-α[4][5]
Anti-MASP-2 Antibody Mouse kidney transplant model- Improved kidney function in MASP-2 deficient recipients- Reduced C3 deposition and IRI[6]
C1-Inhibitor Mouse renal IRI- Protective effects observed, indicating involvement of classical and/or lectin pathways[5]
Anti-Factor B Antibody Mouse renal IRI- Protection from renal IRI, suggesting a role for the alternative pathway[5]

Experimental Protocol: Mouse Model of Unilateral Warm Renal IRI with EVO24L

  • Animal Model: Male C57BL/6 mice.

  • Procedure: A unilateral nephrectomy of the right kidney was performed. After a recovery period, the left renal pedicle was clamped for 30 minutes to induce ischemia.

  • Treatment: EVO24L was administered intraperitoneally (600 mg/kg) 2 hours before ischemia and intravenously (300 mg/kg) immediately after reperfusion. The control group received a vehicle.

  • Assessments: Serum creatinine and urea (B33335) levels were measured at 24 hours post-reperfusion. Kidney tissue was collected for histological analysis (tubular injury score) and immunofluorescence staining for complement components and inflammatory markers. Plasma levels of cytokines were also measured.[5]

Renal_IRI_Workflow cluster_Pre_Ischemia Pre-Ischemia cluster_Ischemia_Reperfusion Ischemia & Reperfusion cluster_Post_Reperfusion Post-Reperfusion (24h) Animal C57BL/6 Mice Treatment EVO24L (600 mg/kg, i.p.) or Vehicle Animal->Treatment Ischemia 30 min Left Renal Pedicle Clamping Treatment->Ischemia 2 hours Reperfusion_Treatment EVO24L (300 mg/kg, i.v.) or Vehicle Ischemia->Reperfusion_Treatment Reperfusion Assessment Serum Analysis (Creatinine, Urea) Histology (Tubular Injury) Immunofluorescence (Complement) Plasma Cytokines Reperfusion_Treatment->Assessment

Figure 2: Experimental Workflow for Renal IRI Model.
Ischemic Stroke

The lectin pathway is a key contributor to the inflammatory damage following an ischemic stroke.

Comparative Efficacy Data:

Therapeutic AgentModelKey Efficacy EndpointsReference
Anti-MASP-2 Antibody (OMS721 derivative) Mouse transient middle cerebral artery occlusion (tMCAO)- Significantly reduced neurological deficits at 48 hours- Significantly smaller brain infarct size compared to control[3]
Anti-MASP-2 Antibody Mouse tMCAO- Significantly reduced neurological deficits and infarct volumes at 48 hours- Attenuated C3 deposition and reduced pro-inflammatory microglia[1][7]
MASP-2 Gene Deletion Mouse tMCAO- Significantly reduced neurological deficits and infarct sizes compared to wild-type mice[3]

Experimental Protocol: Mouse Model of tMCAO with Anti-MASP-2 Antibody

  • Animal Model: Wild-type mice.

  • Procedure: Focal cerebral ischemia was induced by transient middle cerebral artery occlusion.

  • Treatment: An inhibitory anti-MASP-2 antibody (10 mg/kg) or an isotype control antibody was administered intraperitoneally at multiple time points: 7 and 3.5 days before ischemia, and once more at the time of reperfusion.[7]

  • Assessments: Neurological deficits were evaluated at 48 hours post-tMCAO using a standardized scoring system. Brains were harvested for infarct volume measurement using cresyl violet staining. Immunohistochemistry was performed to assess C3 deposition and microglial activation.[1][7]

Stroke_Workflow cluster_Pre_Ischemia Pre-Ischemia cluster_Ischemia_Reperfusion Ischemia & Reperfusion cluster_Post_Reperfusion Post-Reperfusion (48h) Animal Wild-Type Mice Treatment_Pre Anti-MASP-2 Ab or Control (10 mg/kg, i.p.) Animal->Treatment_Pre 7 and 3.5 days prior Ischemia tMCAO Treatment_Pre->Ischemia Treatment_Post Anti-MASP-2 Ab or Control (10 mg/kg, i.p.) Ischemia->Treatment_Post At reperfusion Assessment Neurological Deficit Score Infarct Volume Measurement Immunohistochemistry (C3, Microglia) Treatment_Post->Assessment

Figure 3: Experimental Workflow for Ischemic Stroke Model.
Traumatic Brain Injury (TBI)

Following TBI, the lectin pathway contributes to neuroinflammation and secondary injury.

Comparative Efficacy Data:

Therapeutic Agent/StrategyModelKey Efficacy EndpointsReference
Anti-MASP-2 Antibody Mouse controlled cortical impact (CCI)- Reduced sensorimotor and cognitive deficits up to 5 weeks post-TBI- Reduced lesion size[2]
MASP-2 Gene Deletion Mouse CCI- Best recovery among various lectin pathway gene deletions- Reduced sensorimotor deficits (33% at 3 weeks, 36% at 4 weeks)- Higher neuronal density in the lesioned cortex (31.5% increase)[8][9]
Anti-MASP-1 Antibody Mouse CCI- No significant improvement in cognitive deficits[2]

Experimental Protocol: Mouse Model of TBI with Anti-MASP-2 Antibody

  • Animal Model: Male C57BL/6J mice.

  • Procedure: Traumatic brain injury was induced using a controlled cortical impact device.

  • Treatment: An inhibitory anti-MASP-2 antibody (HG4, a derivative of narsoplimab) or an isotype control antibody was administered intraperitoneally at a dose of 10 mg/kg at 4 and 24 hours post-TBI.[1]

  • Assessments: Sensorimotor function was evaluated weekly for 4 weeks using neuroscore and beam walk tests. Cognitive function was assessed using the Barnes Maze. Brains were harvested at 6 weeks for histopathological analysis, including lesion size and neuronal density.[2][8]

TBI_Workflow cluster_Injury Injury cluster_Treatment Treatment cluster_Assessment Assessment Animal C57BL/6J Mice TBI Controlled Cortical Impact Animal->TBI Treatment_4h Anti-MASP-2 Ab or Control (10 mg/kg, i.p.) TBI->Treatment_4h 4 hours post Behavioral Weekly Sensorimotor Tests Cognitive Tests (Barnes Maze) TBI->Behavioral Histology Lesion Size Neuronal Density (at 6 weeks) TBI->Histology Treatment_24h Anti-MASP-2 Ab or Control (10 mg/kg, i.p.) Treatment_4h->Treatment_24h 24 hours post

Figure 4: Experimental Workflow for Traumatic Brain Injury Model.

Conclusion

The available preclinical data strongly suggest that inhibition of MASP-2 is a promising therapeutic strategy for mitigating tissue damage in conditions characterized by ischemia-reperfusion injury, such as renal IRI, stroke, and TBI. Across different animal models, MASP-2 blockade consistently leads to improved functional outcomes, reduced tissue damage, and decreased inflammation. While direct evidence for this compound is scarce, the consistent positive results from various MASP-2 inhibitors, including monoclonal antibodies and genetically deficient models, provide a strong rationale for the continued investigation of small molecule inhibitors like this compound. Further studies directly comparing the potency, selectivity, and pharmacokinetic properties of this compound with other MASP-2 inhibitors and alternative therapeutic approaches are warranted to fully elucidate its clinical potential.

References

Safety Operating Guide

Personal protective equipment for handling Masp-2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Masp-2-IN-1, a potent inhibitor of mannan-binding lectin-associated serine protease 2 (MASP-2).

Chemical and Safety Data

This compound is a valuable tool for research in the lectin pathway of the complement system. Understanding its properties is the first step toward safe handling.

PropertyValueReference
Target MASP-2[1]
IC50 11.4 nM (for MASP-2)[1]
Alternate Target MASP-3[1]
IC50 13.2 µM (for MASP-3)[1]
Weak Inhibition hERG[1]
IC50 175 µM (for hERG)[1]
Plasma Stability Poor in mouse plasma (half-life of 4.4 hours)[1]
Storage Room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage conditions.[1]

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling similar research-grade chemical compounds should be strictly followed. The following recommendations are based on best practices for laboratory safety.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound in a laboratory setting. These guidelines are based on standard protocols for Biosafety Level 1 (BSL-1) and Biosafety Level 2 (BSL-2) laboratories.[2]

PPE CategoryBSL-1 LaboratoryBSL-2 LaboratoryRationale
Body Protection Laboratory CoatLaboratory Coat (buttoned)Protects skin and clothing from spills.[2]
Hand Protection Disposable Gloves (Nitrile or Latex)Disposable Gloves (Nitrile recommended)Prevents direct skin contact. Nitrile gloves are generally preferred for their chemical resistance.[2]
Eye Protection Safety GlassesSafety Goggles or Face ShieldProtects eyes from splashes and aerosols.[2][3]
Footwear Closed-toed ShoesClosed-toed ShoesProtects feet from spills and falling objects.[2]

Operational Plan: Handling and Preparation

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the compound.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Verify Compound: Confirm that the product label matches the order specifications.

  • Follow Storage Recommendations: Store the compound as recommended on the Certificate of Analysis, typically at room temperature for short-term storage.[1] For long-term storage, refer to the product documentation.

Preparation of Solutions
  • Work in a Ventilated Area: All handling of the powdered form of this compound should be conducted in a chemical fume hood or a designated, well-ventilated area to avoid inhalation of dust particles.

  • Use Appropriate PPE: Wear the recommended personal protective equipment, including a lab coat, gloves, and eye protection.

  • Weighing the Compound: Use a calibrated analytical balance to weigh the desired amount of the compound.

  • Solubilization: Refer to the product's Certificate of Analysis for recommended solvents. Prepare solutions by slowly adding the solvent to the compound to avoid splashing.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Collect Waste: All disposable materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled liquid chemical waste container.

  • Follow Institutional Guidelines: Dispose of all chemical waste in accordance with your institution's and local environmental regulations.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for safely handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Workspace (Fume Hood) a->b c Weigh Compound b->c d Prepare Solution c->d e Perform Experiment d->e f Collect Waste e->f g Dispose of Waste (Follow Guidelines) f->g h Doff PPE g->h i Wash Hands h->i

A standard workflow for handling this compound.

The Lectin Pathway and the Role of MASP-2

This compound inhibits MASP-2, a key enzyme in the lectin pathway of the complement system. Understanding this pathway is crucial for researchers working with this inhibitor. The lectin pathway is initiated by the binding of mannan-binding lectin (MBL) or ficolins to carbohydrates on the surface of pathogens. This binding leads to the activation of MASP-1 and MASP-2. Activated MASP-2 then cleaves C4 and C2 to form the C3 convertase (C4b2a), a critical step in the complement cascade that leads to opsonization, inflammation, and cell lysis.[4][5][6][7]

G cluster_initiation Initiation cluster_activation Activation cluster_cleavage Cleavage cluster_outcome Outcome pathogen Pathogen Surface (Carbohydrates) mbl MBL/Ficolins pathogen->mbl binds to masp1 MASP-1 mbl->masp1 activates masp2 MASP-2 mbl->masp2 activates masp1->masp2 can also activate c4 C4 masp2->c4 cleaves c2 C2 masp2->c2 cleaves masp2_in1 This compound masp2_in1->masp2 inhibits c4b2a C3 Convertase (C4b2a) c4->c4b2a c2->c4b2a outcome Opsonization Inflammation Cell Lysis c4b2a->outcome leads to

The lectin pathway of the complement system, highlighting the inhibitory action of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。